Product packaging for 3,5-Dihydroxybenzoic Acid(Cat. No.:CAS No. 99-10-5)

3,5-Dihydroxybenzoic Acid

Cat. No.: B128973
CAS No.: 99-10-5
M. Wt: 154.12 g/mol
InChI Key: UYEMGAFJOZZIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-dihydroxybenzoic acid is a dihydroxybenzoic acid in which the hydroxy groups are located at positions 3 and 5. It has a role as a metabolite. It is a dihydroxybenzoic acid and a member of resorcinols. It is functionally related to a benzoic acid.
This compound has been reported in Rubus niveus, Viburnum cylindricum, and other organisms with data available.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O4 B128973 3,5-Dihydroxybenzoic Acid CAS No. 99-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEMGAFJOZZIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145639-71-0
Record name Benzoic acid, 3,5-dihydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145639-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8059184
Record name 3,5-Dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Sigma-Aldrich MSDS], Solid
Record name 3,5-Dihydroxybenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19736
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3,5-Dihydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013677
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.0000021 [mmHg]
Record name 3,5-Dihydroxybenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19736
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

99-10-5
Record name 3,5-Dihydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Resorcylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-DIHYDROXYBENZOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3,5-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dihydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIHYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WC5LMO6L1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,5-Dihydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013677
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

237 °C
Record name 3,5-Dihydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013677
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dihydroxybenzoic Acid: Natural Sources, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzoic acid (3,5-DHBA), a phenolic compound of significant interest, is emerging as a key molecule in human health and disease. Primarily recognized as a major metabolite of alkylresorcinols found in whole grains, its natural occurrence extends to a variety of dietary sources, including fruits, beverages, and nuts. In addition to its dietary origin, 3,5-DHBA is a product of gut microbial metabolism. This technical guide provides an in-depth overview of the natural sources and occurrence of 3,5-DHBA, detailing its concentration in various food matrices. Furthermore, it elucidates the biosynthetic pathway of this compound, tracing its origins from the shikimate pathway. The guide also delves into the crucial signaling pathway mediated by 3,5-DHBA through its interaction with the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81. Detailed experimental protocols for the extraction and quantification of 3,5-DHBA are provided to facilitate further research and application in drug development.

Natural Sources and Occurrence of this compound

This compound is predominantly found in nature as a metabolite of alkylresorcinols, which are phenolic lipids abundant in the bran of whole grains such as wheat and rye.[1][2] Beyond its origin as a metabolite, 3,5-DHBA is also naturally present in a range of dietary sources.

Occurrence in Plant-Based Foods

The concentration of 3,5-DHBA varies significantly across different food sources. Whole grains, particularly rye and wheat, are primary dietary precursors to 3,5-DHBA due to their high alkylresorcinol content.[2] Other notable plant-based sources include various fruits, nuts, and legumes.

Occurrence in Beverages

Certain beverages are also recognized for their 3,5-DHBA content. Beer, for instance, has been identified as containing notable concentrations of this phenolic acid.[2] Its presence has also been reported in grape wine and coffee.[2]

Microbial Origin

The human gut microbiota plays a crucial role in the production of 3,5-DHBA through the breakdown of dietary alkylresorcinols and other polyphenolic compounds.[2] This microbial contribution underscores the interplay between diet, the gut microbiome, and the systemic availability of bioactive compounds.

Quantitative Data on this compound in Natural Sources

The following table summarizes the reported concentrations of this compound in various natural sources. It is important to note that these values can be influenced by factors such as plant variety, growing conditions, processing methods, and analytical techniques.

Natural SourceConcentration RangeReference(s)
Peanuts0.4–1.6 mg/100 g[3]
Goutweed0.5 mg/100 g[3]
Nettles4.3 mg/100 g[3]
Dandelion0.3 mg/100 g[3]
Chickweed0.2 mg/100 g[3]
Beer0.01–0.34 mg/L[3]

Note: Further research is required to establish a more comprehensive database of 3,5-DHBA concentrations in a wider array of food items.

Biosynthesis of this compound

The biosynthesis of this compound in plants and microorganisms originates from the shikimate pathway , a central metabolic route for the production of aromatic amino acids and other significant secondary metabolites.[1][4]

The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic steps to yield chorismate.[5] Chorismate serves as a critical branch-point intermediate. While the direct enzymatic conversion of a shikimate pathway intermediate to this compound is not fully elucidated in all organisms, the pathway provides the necessary precursors for its formation. The general biosynthetic logic involves the formation of a dihydroxybenzoyl intermediate from an earlier intermediate in the shikimate pathway, such as 3-dehydroshikimate.

Biosynthesis_of_3_5_DHBA PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase DHBA_precursor Dihydroxybenzoyl precursor DHS->DHBA_precursor Hypothetical enzymatic steps S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase DHBA This compound DHBA_precursor->DHBA Hypothetical enzymatic steps

A simplified diagram of the shikimate pathway leading to the biosynthesis of this compound.

Biological Activity and Signaling Pathway

This compound exerts its biological effects primarily through its interaction with the Hydroxycarboxylic Acid Receptor 1 (HCA1) , also known as G protein-coupled receptor 81 (GPR81) .[6][7] HCA1 is a Gi/o-coupled GPCR, and its activation by 3,5-DHBA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

This signaling cascade has significant implications for various physiological processes, most notably the inhibition of lipolysis in adipocytes.[6] By activating HCA1, 3,5-DHBA can reduce the release of free fatty acids from adipose tissue, a mechanism that is of great interest for the development of therapeutics for dyslipidemia.[2]

HCA1_Signaling_Pathway cluster_cell Adipocyte DHBA This compound HCA1 HCA1 (GPR81) Receptor DHBA->HCA1 Binds and activates Gi Gαi Protein HCA1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates and activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Leads to

Signaling pathway of 3,5-DHBA via the HCA1 (GPR81) receptor, leading to the inhibition of lipolysis.

Experimental Protocols

Extraction of this compound from Plant Material (Solid-Phase Extraction)

This protocol outlines a general procedure for the extraction of phenolic acids, including 3,5-DHBA, from plant samples using solid-phase extraction (SPE).[9]

Materials:

  • Plant sample (lyophilized and ground)

  • Methanol (absolute and 70% aqueous solution)

  • Deionized water

  • Formic acid (optional, for acidification)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X polymeric RP)

  • Centrifuge

  • Vacuum manifold

Procedure:

  • Sample Preparation: Weigh an appropriate amount of the ground plant material.

  • Solvent Extraction: Add absolute methanol to the sample (e.g., a 1:9 sample-to-solvent ratio). Vortex or sonicate the mixture for a specified time (e.g., 30 minutes).

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted phenolic compounds.

  • Solvent Evaporation: Evaporate the methanol from the supernatant under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in deionized water (acidified with formic acid if necessary).

  • SPE Cartridge Conditioning: Precondition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it.

  • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 4 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 2 minutes.

  • Elution: Elute the phenolic acids from the cartridge using 2 mL of 70% aqueous methanol.

  • Analysis: The collected eluate is now ready for quantification by HPLC or other analytical methods.

SPE_Workflow Start Ground Plant Sample Extraction Solvent Extraction (Methanol) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate Solvent Supernatant->Evaporation Reconstitution Reconstitute in Water Evaporation->Reconstitution Sample_Loading Load Sample onto SPE Cartridge Reconstitution->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol & Water) Washing Wash with Water Sample_Loading->Washing Drying Dry Cartridge Washing->Drying Elution Elute with 70% Methanol Drying->Elution Analysis HPLC Analysis Elution->Analysis

A workflow diagram for the Solid-Phase Extraction (SPE) of this compound from plant material.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the separation and quantification of dihydroxybenzoic acid isomers.[10][11]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A mixed-mode reversed-phase/anion-exchange column (e.g., Amaze TR, 4.6 x 50 mm, 3 µm) is recommended for optimal separation of isomers.[10]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 15 mM ammonium formate, pH 3).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 3 µL.[10]

  • Detection Wavelength: 255 nm.[10]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Prepare the sample extract as described in the extraction protocol. Filter the final extract through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of 3,5-DHBA in the sample by constructing a calibration curve from the peak areas of the standards.

Conclusion and Future Directions

This compound is a multifaceted molecule with significant implications for human health, primarily through its role as a metabolite of dietary whole grains and its interaction with the HCA1 receptor. This guide has provided a comprehensive overview of its natural sources, biosynthesis, and biological activity, along with detailed experimental protocols to aid in further research.

Future research should focus on expanding the quantitative database of 3,5-DHBA in a wider variety of foods and exploring the impact of food processing on its content. A deeper understanding of the specific enzymatic steps in its biosynthesis across different organisms is also warranted. Furthermore, continued investigation into the downstream effects of HCA1 activation by 3,5-DHBA in various tissues will be crucial for unlocking its full therapeutic potential in areas such as metabolic disorders and beyond. The methodologies and information presented herein provide a solid foundation for scientists and researchers to advance our knowledge of this promising natural compound.

References

3,5-Dihydroxybenzoic Acid (CAS 99-10-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzoic acid (3,5-DHBA), also known as α-resorcylic acid, is a dihydroxybenzoic acid with the chemical formula C₇H₆O₄.[1] It is a naturally occurring phenolic compound found in various plants and is also a primary metabolite of alkylresorcinols, which are abundant in whole grains like wheat and rye.[1][2] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory properties.[3][4] Its role as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), a G protein-coupled receptor, positions it as a molecule of interest for drug development, particularly in the context of metabolic diseases.[5][6] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and biological activities of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
IUPAC Name This compound[7]
CAS Number 99-10-5[7]
Molecular Formula C₇H₆O₄[7]
Molecular Weight 154.12 g/mol [7]
Appearance White to off-white or pale pink crystalline powder[6]
Melting Point 235-242 °C (decomposes)[6]
Boiling Point 411.00 to 412.00 °C (estimated)[8]
Solubility Soluble in water (84 g/L at 20 °C), ethanol, and acetone. Very soluble in diethyl ether.[1]
pKa 4.04[1]
logP (o/w) 0.86[8]
UV-Vis Absorption Maxima 208 nm, 250 nm, 308 nm (in acidic mobile phase)[9]

Synthesis and Purification

A well-established method for the synthesis of this compound involves the disulfonation of benzoic acid followed by alkaline fusion.[1][10]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses.[10]

Materials:

  • Benzoic acid

  • Fuming sulfuric acid

  • Barium carbonate

  • Sodium hydroxide

  • Potassium hydroxide

  • Concentrated hydrochloric acid

  • Ether

  • Anhydrous sodium sulfate

  • Decolorizing carbon (e.g., Darco)

  • Acetic acid

Procedure:

  • Sulfonation: In a 1-liter Kjeldahl flask, add 200 g (1.64 moles) of benzoic acid to 500 ml of fuming sulfuric acid. Heat the mixture in an oil bath at 240–250 °C for 5 hours.[10]

  • Hydrolysis and Neutralization: After cooling, slowly pour the reaction mixture into 3 kg of ice with stirring. Neutralize the solution with barium carbonate, adding it in portions until gas evolution ceases.[10]

  • Isolation of Barium Salt: Filter the resulting paste by suction and wash the barium sulfate cake with water. Evaporate the combined filtrates to dryness to obtain the crude barium salt.[10]

  • Alkaline Fusion: Prepare a melt of 600 g each of sodium and potassium hydroxides in a copper beaker. Gradually add the dried, pulverized barium salt to the melt while stirring. Raise the temperature to 280–310 °C and maintain for 1 hour.[10]

  • Work-up: Carefully ladle the hot melt into 6 liters of water. Filter the solution to remove barium sulfite. Acidify the filtrate with concentrated hydrochloric acid.[10]

  • Extraction: Extract the acidified solution with ether. Concentrate the combined ether extracts and dry over anhydrous sodium sulfate.[10]

  • Isolation of Crude Product: After filtering and evaporating the ether, the crude this compound is obtained.[10]

Purification:

The crude product can be purified by recrystallization from hot acetic acid using a decolorizing carbon.[10]

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification sulfonation Sulfonation of Benzoic Acid hydrolysis Hydrolysis sulfonation->hydrolysis neutralization Neutralization with BaCO3 hydrolysis->neutralization isolation_salt Isolation of Barium Salt neutralization->isolation_salt fusion Alkaline Fusion isolation_salt->fusion workup Acidic Work-up fusion->workup extraction Ether Extraction workup->extraction isolation_crude Isolation of Crude Product extraction->isolation_crude recrystallization Recrystallization from Acetic Acid isolation_crude->recrystallization decolorization Decolorization with Carbon recrystallization->decolorization filtration Filtration decolorization->filtration drying Drying filtration->drying final_product final_product drying->final_product Pure 3,5-DHBA

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common method for the analysis and quantification of this compound.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Mixed-mode, reversed-phase anion- and cation-exchange column (e.g., Amaze TR, 4.6x50 mm, 3 µm, 100Å)[11]

Mobile Phase:

  • 20% Acetonitrile with 15 mM Ammonium formate, pH 3[11]

Detection:

  • UV at 255 nm[11]

Procedure:

  • Prepare a standard solution of this compound in the mobile phase.

  • Prepare the sample solution by dissolving the material in the mobile phase and filtering through a 0.45 µm filter.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution profile at 255 nm. The retention time of the peak corresponding to this compound in the sample should match that of the standard.

  • Quantification can be achieved by comparing the peak area of the sample to a standard curve.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of significant interest to drug development professionals.

Antioxidant and Anti-inflammatory Properties

This compound has demonstrated antioxidant activity, although its potency can vary depending on the assay used.[3][12] Its ability to scavenge free radicals contributes to its potential anti-inflammatory effects.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of the this compound solution to the wells.

  • Include a control well with methanol instead of the sample solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

HCA1 Receptor Agonism and Signaling

A key mechanism of action for this compound is its role as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.[5][6] This receptor is predominantly expressed in adipocytes.[6] Activation of HCA1 by 3,5-DHBA leads to the inhibition of lipolysis, making it a potential therapeutic target for dyslipidemia.[5][6]

The signaling pathway initiated by the activation of HCA1 involves the Gαi subunit of the G protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently leads to the inhibition of hormone-sensitive lipase (HSL), the rate-limiting enzyme in lipolysis.

G DHBA This compound HCA1 HCA1 Receptor (GPR81) DHBA->HCA1 binds to G_protein Gi Protein HCA1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL phosphorylates & activates Lipolysis Lipolysis HSL->Lipolysis promotes

Caption: Signaling pathway of HCA1 receptor activation by this compound.

Applications in Drug Development

The unique biological profile of this compound makes it a valuable molecule in several areas of drug development:

  • Metabolic Diseases: Its ability to inhibit lipolysis through HCA1 agonism makes it a lead compound for the development of drugs to treat dyslipidemia.[5][6]

  • Anti-inflammatory Therapies: Its antioxidant and anti-inflammatory properties suggest its potential use in conditions characterized by chronic inflammation.[4]

  • Pharmaceutical Synthesis: this compound serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs), such as resveratrol and bromoprim.[13]

Conclusion

This compound is a multifaceted compound with well-characterized physicochemical properties and a growing body of evidence supporting its biological significance. For researchers and drug development professionals, its defined synthesis, analytical methods, and, most importantly, its specific mechanism of action through the HCA1 receptor, offer a solid foundation for further investigation and therapeutic development. The information provided in this technical guide aims to serve as a comprehensive resource to facilitate and inspire future research into the potential of this promising molecule.

References

3,5-Dihydroxybenzoic Acid: A Key Metabolite of Whole Grains with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzoic acid (3,5-DHBA), a phenolic acid belonging to the dihydroxybenzoic acid family, has emerged as a significant biomarker of whole-grain consumption, particularly of wheat and rye.[1][2][3][4] Produced in the gastrointestinal tract through the microbial metabolism of alkylresorcinols—phenolic lipids abundant in the bran of these grains—3,5-DHBA is absorbed into the bloodstream and subsequently excreted in urine.[1][2] Beyond its role as a dietary marker, 3,5-DHBA has garnered considerable interest for its physiological activities, most notably its function as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.[5] This interaction implicates 3,5-DHBA in the regulation of lipolysis, positioning it as a potential therapeutic agent for dyslipidemia and related metabolic disorders.[4] However, its biological roles are complex, with research suggesting a "double-edged sword" nature, influencing processes in the nervous system, carcinogenesis, and the response to anticancer therapies.[5] This technical guide provides a comprehensive overview of 3,5-DHBA as a metabolite of whole grains, detailing its metabolic pathway, presenting quantitative data from human studies, outlining key experimental protocols, and visualizing associated signaling pathways.

Metabolism of Alkylresorcinols to this compound

Alkylresorcinols, characterized by a resorcinol ring and a long alkyl chain, are the primary precursors of 3,5-DHBA. Following the consumption of whole grains like wheat and rye, these compounds are metabolized by the gut microbiota. The metabolic process involves the degradation of the alkyl chain, leading to the formation of 3,5-DHBA and other related metabolites.

Metabolic_Pathway Whole Grains (Wheat, Rye) Whole Grains (Wheat, Rye) Alkylresorcinols Alkylresorcinols Whole Grains (Wheat, Rye)->Alkylresorcinols Gut Microbiota Gut Microbiota Alkylresorcinols->Gut Microbiota Metabolism This compound (3,5-DHBA) This compound (3,5-DHBA) Gut Microbiota->this compound (3,5-DHBA) Other Metabolites Other Metabolites Gut Microbiota->Other Metabolites Absorption Absorption This compound (3,5-DHBA)->Absorption Systemic Circulation Systemic Circulation Absorption->Systemic Circulation Excretion Excretion Systemic Circulation->Excretion Urine HCA1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 3,5-DHBA 3,5-DHBA HCA1 HCA1 (GPR81) Receptor 3,5-DHBA->HCA1 binds G_protein Gi/o Protein (α, β, γ) HCA1->G_protein activates G_alpha_GDP Gαi-GDP G_protein->G_alpha_GDP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts AC->cAMP inhibition of conversion G_alpha_GTP Gαi-GTP G_alpha_GDP->G_alpha_GTP GTP/GDP exchange G_alpha_GTP->AC inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis promotes Biomarker_Workflow cluster_study Human Intervention Study cluster_analysis Analytical Phase cluster_validation Biomarker Validation Dietary_Intervention Controlled Whole-Grain vs. Refined-Grain Diet Sample_Collection Plasma & Urine Collection (Baseline & Post-intervention) Dietary_Intervention->Sample_Collection Sample_Preparation Sample Preparation (Extraction, Hydrolysis) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Metabolite Profiling) Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Multivariate & Univariate) Data_Processing->Statistical_Analysis Biomarker_Identification Candidate Biomarker Identification (e.g., 3,5-DHBA) Statistical_Analysis->Biomarker_Identification Pathway_Analysis Biological Pathway Analysis Biomarker_Identification->Pathway_Analysis

References

In-Depth Technical Guide: 3,5-Dihydroxybenzoic Acid Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzoic acid (3,5-DHBA), a phenolic acid found in various plant sources and a metabolite of whole-grain-derived alkylresorcinols, has emerged as a bioactive molecule with a distinct receptor binding profile. This technical guide provides a comprehensive overview of the receptor interactions of 3,5-DHBA, focusing on its primary targets: the G protein-coupled receptor HCA1 (GPR81) and the bacterial enzyme Tyrosine Phenol-Lyase (TPL). This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the key signaling pathways, offering a valuable resource for researchers in pharmacology, drug discovery, and nutritional science.

Receptor Binding Profile

The receptor binding profile of this compound is characterized by a notable specificity for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81, for which it acts as an agonist.[1] Additionally, it has been identified as a competitive inhibitor of the bacterial enzyme Tyrosine Phenol-Lyase (TPL). Current research indicates minimal to no significant activity at other closely related receptors such as HCA2 and HCA3, suggesting a selective pharmacological profile.

Quantitative Binding and Functional Data

The binding affinity and functional potency of 3,5-DHBA at its primary targets have been quantified through various in vitro assays. The following table summarizes the key quantitative data available in the scientific literature.

TargetAssay TypeParameterValue (µM)Cell Line/SystemReference
HCA1 (GPR81) FunctionalEC50~150Wild-type mouse adipocytes[1]
HCA1 (GPR81) Functional (cAMP inhibition)IC50112HCA1 expressing SK-N-MC cells
Tyrosine Phenol-Lyase (TPL) Enzyme InhibitionKi25.7Recombinant TPL from Morganella morganii

Table 1: Quantitative Receptor Binding and Functional Data for this compound

Signaling Pathways

HCA1 (GPR81) Signaling

Activation of the HCA1 receptor by 3,5-DHBA initiates a cascade of intracellular signaling events. HCA1 is a Gi/o protein-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This mechanism is central to its observed physiological effects, most notably the inhibition of lipolysis in adipocytes.[1]

Recent studies have also elucidated other downstream pathways, including the activation of the PI3K/Akt/CREB-DNMT1 and MEK/ERK signaling cascades. These pathways are implicated in diverse cellular processes such as cell growth, metastasis, and the regulation of energy metabolism.[2]

HCA1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DHBA This compound HCA1 HCA1 (GPR81) DHBA->HCA1 Binds to Gi_o Gi/o Protein HCA1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PI3K_Akt PI3K/Akt Pathway Gi_o->PI3K_Akt Activates MEK_ERK MEK/ERK Pathway Gi_o->MEK_ERK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes Cell_Effects Cell Growth, Metabolism PI3K_Akt->Cell_Effects MEK_ERK->Cell_Effects

Figure 1: HCA1 (GPR81) Signaling Pathway Activated by 3,5-DHBA.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of 3,5-DHBA receptor binding and functional analysis. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

HCA1 (GPR81) Functional Assay: Inhibition of cAMP Accumulation

This protocol describes a method to determine the IC50 value of 3,5-DHBA for the inhibition of forskolin-stimulated cAMP production in cells expressing the HCA1 receptor.

Materials:

  • HCA1-expressing cells (e.g., SK-N-MC cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound

  • Forskolin

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • White 384-well microplate

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Culture: Culture HCA1-expressing cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: On the day before the assay, harvest cells and seed them into a white 384-well microplate at a density of 5,000-10,000 cells/well. Incubate overnight.

  • Compound Preparation: Prepare a stock solution of 3,5-DHBA in a suitable solvent (e.g., DMSO). Create a serial dilution of 3,5-DHBA in assay buffer.

  • Assay: a. Carefully remove the culture medium from the wells. b. Add assay buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to each well and incubate for 30 minutes at room temperature. c. Add the serially diluted 3,5-DHBA or vehicle control to the respective wells. d. Add forskolin (a potent adenylyl cyclase activator, e.g., 10 µM final concentration) to all wells except the basal control. e. Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the 3,5-DHBA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP_Assay_Workflow Start Start: HCA1-expressing cells Seed_Cells Seed cells in 384-well plate (5k-10k cells/well) Start->Seed_Cells Incubate_Overnight Incubate overnight at 37°C Seed_Cells->Incubate_Overnight Add_IBMX Add assay buffer with IBMX (30 min incubation) Incubate_Overnight->Add_IBMX Prepare_Compounds Prepare serial dilutions of 3,5-DHBA and Forskolin Add_DHBA Add 3,5-DHBA dilutions Prepare_Compounds->Add_DHBA Add_IBMX->Add_DHBA Add_Forskolin Add Forskolin to stimulate cAMP production Add_DHBA->Add_Forskolin Incubate_RT Incubate for 30 min at RT Add_Forskolin->Incubate_RT Detect_cAMP Lyse cells and detect cAMP (e.g., HTRF, LANCE) Incubate_RT->Detect_cAMP Analyze_Data Data analysis: Dose-response curve and IC50 calculation Detect_cAMP->Analyze_Data

Figure 2: Experimental Workflow for the cAMP Inhibition Assay.
Tyrosine Phenol-Lyase (TPL) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the Ki of 3,5-DHBA for the competitive inhibition of TPL. The assay measures the production of phenol from the enzymatic conversion of L-tyrosine.

Materials:

  • Recombinant Tyrosine Phenol-Lyase (TPL) from Morganella morganii or Citrobacter freundii

  • L-tyrosine (substrate)

  • This compound (inhibitor)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)

  • Pyridoxal-5'-phosphate (PLP) (coenzyme for TPL)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 270 nm

Procedure:

  • Enzyme Preparation: Prepare a stock solution of TPL in assay buffer containing PLP (e.g., 0.1 mM). The final enzyme concentration in the assay should be determined empirically to ensure a linear reaction rate.

  • Reagent Preparation: a. Prepare a stock solution of L-tyrosine in the assay buffer. A range of concentrations bracketing the Km value should be used. b. Prepare a stock solution of 3,5-DHBA in the assay buffer. Create a serial dilution of the inhibitor.

  • Assay: a. To the wells of a 96-well plate, add the assay buffer, TPL enzyme, and the desired concentration of 3,5-DHBA or vehicle control. b. Pre-incubate the mixture for 10 minutes at a constant temperature (e.g., 37°C). c. Initiate the reaction by adding the L-tyrosine substrate to each well.

  • Measurement: Immediately measure the increase in absorbance at 270 nm (the wavelength at which phenol absorbs) over time using a spectrophotometer. Record data at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis: a. Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots. b. Create a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration. c. Determine the Ki value for competitive inhibition from the intersection of the lines on the Lineweaver-Burk plot or by non-linear regression analysis of the Michaelis-Menten data.[3]

TPL_Inhibition_Assay_Logic Start Objective: Determine Ki of 3,5-DHBA for TPL Reaction TPL + L-Tyrosine -> Phenol + Pyruvate + Ammonia Start->Reaction Inhibition 3,5-DHBA Competitively Inhibits TPL Reaction->Inhibition Measurement Measure Phenol Production (Absorbance at 270 nm) Inhibition->Measurement Vary_Substrate Vary [L-Tyrosine] Measurement->Vary_Substrate Vary_Inhibitor Vary [3,5-DHBA] Measurement->Vary_Inhibitor Calculate_V0 Calculate Initial Velocity (V0) for each condition Vary_Substrate->Calculate_V0 Vary_Inhibitor->Calculate_V0 Plot_Data Generate Lineweaver-Burk or Michaelis-Menten Plots Calculate_V0->Plot_Data Determine_Ki Determine Ki from Plots Plot_Data->Determine_Ki

Figure 3: Logical Flow for Determining the Ki of TPL Inhibition.

Conclusion

This compound exhibits a targeted receptor binding profile, primarily acting as a selective agonist for the HCA1 (GPR81) receptor and a competitive inhibitor of Tyrosine Phenol-Lyase. Its ability to modulate the Gi/o-cAMP signaling pathway, as well as other downstream effectors, underscores its potential as a tool compound for studying HCA1 biology and as a lead structure for the development of novel therapeutics targeting metabolic and other disorders. The provided experimental protocols offer a foundation for further investigation into the pharmacology of this intriguing natural product. Further research, including comprehensive off-target screening and in vivo studies, will be crucial to fully elucidate its therapeutic potential and safety profile.

References

Spectroscopic Analysis of 3,5-Dihydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3,5-Dihydroxybenzoic acid (α-Resorcylic acid). It is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 99-10-5, Molecular Formula: C₇H₆O₄, Molecular Weight: 154.12 g/mol ).[1][2]

Table 1: NMR Spectroscopic Data

¹H NMR (DMSO-d₆) ¹³C NMR
Chemical Shift (ppm) Description
~6.85Doublet of doublets (d) or Triplet (t), 2H (H-2, H-6)
~6.45Triplet (t), 1H (H-4)
~9.5 (broad)Singlet (s), 2H (Ar-OH)
~12.5 (broad)Singlet (s), 1H (COOH)

Note: NMR data is typically acquired in a deuterated solvent such as DMSO-d₆.[3][4] Chemical shifts can vary slightly based on solvent and concentration.

Table 2: IR Spectroscopic Data

Wavenumber (cm⁻¹) Functional Group Assignment Intensity
3500 - 3300O-H Stretch (Phenolic)Strong, Broad
3300 - 2500O-H Stretch (Carboxylic Acid)Strong, Very Broad
~1680C=O Stretch (Carboxylic Acid)Strong
~1600, ~1470C=C Stretch (Aromatic Ring)Medium to Strong
~1300 - 1200C-O Stretch (Phenol/Carboxylic Acid)Strong
~1200 - 1000C-O StretchMedium
Below 900C-H Bending (Aromatic, out-of-plane)Medium to Strong

Note: IR spectra for solid samples are often obtained using KBr pellets or as a nujol mull.[5][6]

Table 3: Mass Spectrometry Data

Technique Mode Precursor Ion (m/z) Fragment Ions (m/z)
ESI-MSNegative[M-H]⁻ : 153.0193109.0295, 135.0085
ESI-MSPositive[M+H]⁺ : 155.0338Not specified
GC-MS (EI)-M⁺˙ : 154137, 109

Data sourced from various databases including PubChem and the Human Metabolome Database.[1][7] The monoisotopic mass of this compound is 154.0266 u.[1][7]

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data presented above.

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a solid organic compound.

  • Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[8][9]

  • Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[8][9] The solvent should fully dissolve the compound. Gentle vortexing or sonication can aid dissolution.[8]

  • Transfer : Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[8][10] Avoid introducing any solid particles; if necessary, filter the solution through a small cotton plug in the pipette.[9][10]

  • Instrument Setup : Wipe the outside of the NMR tube clean and place it in the spectrometer's sample holder.[8]

  • Data Acquisition : The spectrometer performs a series of automated steps:

    • Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[8]

    • Shimming : The magnetic field homogeneity is optimized to improve signal resolution and obtain sharp peaks.[8]

    • Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[8]

    • Acquisition : The appropriate pulse sequence is run to acquire the spectrum. The number of scans can be increased to improve the signal-to-noise ratio, which is particularly important for less sensitive nuclei like ¹³C.[8][10]

For solid samples like this compound, several preparation techniques can be used.

A. KBr Pellet Method

  • Grinding : Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation : Place the powder into a pellet press and apply high pressure to form a thin, transparent, or translucent disk.[5]

  • Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

B. Thin Solid Film Method

  • Dissolution : Dissolve a small amount (around 50 mg) of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride.[11]

  • Film Preparation : Place a drop of this solution onto a single, clean salt plate (e.g., NaCl or KBr).[11]

  • Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[11]

  • Analysis : Place the plate in the spectrometer's sample holder and run the IR scan. If the signal is too weak, another drop of the solution can be added and dried.[11]

C. Attenuated Total Reflectance (ATR) Method

  • Sample Placement : Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application : Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Analysis : Acquire the spectrum directly. This method requires minimal sample preparation.[12]

Electrospray ionization (ESI) coupled with a mass analyzer is a common technique for polar molecules like this compound.

  • Sample Preparation : Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

  • Infusion/Injection : The solution is either directly infused into the ESI source via a syringe pump or injected into a liquid chromatography system for separation prior to mass analysis (LC-MS).

  • Ionization : In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M-H]⁻ or [M+H]⁺).

  • Mass Analysis : The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. For tandem MS (MS/MS), specific precursor ions are selected and fragmented to provide further structural information.[1]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Data Acquisition cluster_process Phase 3: Analysis & Elucidation Sample Chemical Sample (this compound) Prep Sample Preparation (Dissolution, Pelletizing, etc.) Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS DataProc Data Processing (Peak Picking, Integration) NMR->DataProc IR->DataProc MS->DataProc StructElucid Structural Elucidation DataProc->StructElucid

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Thermogravimetric Analysis of 3,5-Dihydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Dihydroxybenzoic acid, a member of the dihydroxybenzoic acid family, is a significant compound in medicinal chemistry and materials science. Its thermal stability is a critical parameter influencing its application in drug formulation, synthesis of polymers, and other high-temperature processes. Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials. This guide details the methodology for conducting TGA on this compound.

Experimental Protocols

A detailed experimental protocol for the thermogravimetric analysis of a solid organic acid like this compound is provided below. This protocol is based on standard methodologies for similar compounds.

Objective: To determine the thermal stability and decomposition characteristics of this compound.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Materials:

  • This compound sample (powder form)

  • Inert purge gas (e.g., Nitrogen, Argon)

  • Oxidative purge gas (e.g., Air) - for studying oxidative decomposition

  • Alumina or platinum crucibles

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is in a fine powder form to ensure uniform heating.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with the selected gas (e.g., Nitrogen) at a constant flow rate (typically 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample from the starting temperature to a final temperature of 600-800 °C at a constant heating rate (e.g., 10 °C/min).

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.

    • The derivative of the TGA curve (DTG curve) should also be plotted to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition, the temperature ranges for each decomposition step, and the percentage of residual mass.

Data Presentation: Illustrative Data from a Related Compound

As previously stated, specific TGA data for this compound is not available in the reviewed literature. To provide a relevant example, the thermal decomposition data for 3,4,5-trihydroxybenzoic acid (gallic acid) is summarized in the table below. It is crucial to note that this data is for illustrative purposes only and the thermal behavior of this compound will differ. A study on gallic acid showed its thermal decomposition occurred in three main steps.[1]

Thermal EventTemperature Range (°C)Mass Loss (%)Associated Process
Dehydration74 - 107~9.1Loss of water molecule[1]
Decomposition210 - 264~78.8Decomposition of the anhydrous compound[1]
Oxidation> 264~10.5Oxidation of organic matter[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing start Start weigh Weigh Sample (5-10 mg) start->weigh place Place in Crucible weigh->place load Load Crucible into TGA place->load purge Purge with Inert Gas load->purge heat Heat Sample (e.g., 10°C/min) purge->heat record Record Weight vs. Temperature heat->record plot Plot TGA/DTG Curves record->plot analyze Analyze Decomposition Steps plot->analyze end End analyze->end

Thermogravimetric Analysis Experimental Workflow.
Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound based on the known behavior of similar phenolic acids, which often undergo decarboxylation.

Decomposition_Pathway substance This compound intermediate Resorcinol substance->intermediate Decarboxylation (-CO2) products Gaseous Products (e.g., CO2, H2O) + Char Residue intermediate->products Further Decomposition

Proposed Thermal Decomposition of this compound.

Conclusion

This technical guide has outlined the essential aspects of performing a thermogravimetric analysis on this compound. While specific TGA data for this compound is not currently available in the literature, the provided experimental protocol offers a robust starting point for researchers. The illustrative data from gallic acid and the proposed decomposition pathway serve as valuable references for interpreting experimental results. It is recommended that experimental TGA be conducted on this compound to obtain precise data on its thermal stability and decomposition kinetics, which will be invaluable for its application in various scientific and industrial fields.

References

Methodological & Application

Application Note: High-Purity 3,5-Dihydroxybenzoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient recrystallization protocol for the purification of 3,5-Dihydroxybenzoic acid. The procedure effectively removes impurities, yielding a high-purity product suitable for pharmaceutical and research applications. This document provides a comprehensive overview of the necessary reagents, equipment, and a step-by-step methodology, along with key quantitative data and a visual workflow diagram.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients and other fine chemicals.[1][2] The purity of this compound is critical for downstream applications. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. This note describes a validated recrystallization procedure using water as the primary solvent, a green and cost-effective choice.

Physicochemical Properties & Solubility Data

A summary of the physical and chemical properties of this compound is presented in Table 1. The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Water and hot acetic acid have been identified as effective solvents for the recrystallization of this compound.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₆O₄[4]
Molecular Weight154.12 g/mol [5][6][7]
AppearanceWhite to light yellow crystalline powder[6]
Melting Point236-238 °C (decomposes)[1][8]
Water Solubility84 g/L (20 °C)[8]
Ethanol (95%) Solubility50 mg/mL[1]
DMSO Solubility31 mg/mL (25 °C)[5]

Table 2: Recrystallization Efficiency Data

Solvent SystemCrude AmountRecovered AmountYieldPurityReference
Hot Acetic Acid16.0 g13.4 g83.75%High (white needles)[3]
WaterNot SpecifiedNot Specified85-88%95-96%[2]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for the purification of this compound using water as the recrystallization solvent.

3.1. Materials and Equipment

  • Crude this compound

  • Deionized water

  • Activated carbon (decolorizing charcoal)

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filtering flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

3.2. Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. For every 1 gram of crude material, add approximately 10-15 mL of deionized water. Add a magnetic stir bar to the flask. Heat the mixture to boiling while stirring continuously. Add more hot deionized water in small portions until the solid is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the hot solution. Swirl the flask and gently reheat to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration: If activated carbon was used, it is necessary to perform a hot gravity filtration to remove it. Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filtering flask. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Carefully transfer the crystals to a watch glass or a drying dish. Dry the purified this compound in a drying oven at a temperature below its melting point (e.g., 80-100 °C) or in a vacuum desiccator until a constant weight is achieved.

Workflow Diagram

The following diagram provides a visual representation of the recrystallization process.

Recrystallization_Workflow start Start: Crude this compound dissolution 1. Dissolution Add deionized water and heat to boiling with stirring. start->dissolution decolorization_check Is solution colored? dissolution->decolorization_check decolorization 2. Decolorization Add activated carbon and boil briefly. decolorization_check->decolorization Yes crystallization 4. Crystallization Slowly cool to room temperature, then place in an ice bath. decolorization_check->crystallization No hot_filtration 3. Hot Filtration Remove activated carbon. decolorization->hot_filtration hot_filtration->crystallization isolation 5. Isolation Collect crystals by vacuum filtration and wash with ice-cold water. crystallization->isolation drying 6. Drying Dry crystals in an oven or desiccator. isolation->drying end End: Purified this compound drying->end

Caption: A flowchart illustrating the key stages of the recrystallization procedure for this compound.

Conclusion

The described recrystallization protocol is a reliable method for the purification of this compound. By following this procedure, researchers and drug development professionals can obtain a high-purity product, which is essential for ensuring the quality and consistency of subsequent synthetic steps and final products. The use of water as a solvent makes this procedure environmentally friendly and cost-effective.

References

Application Note: Quantification of 3,5-Dihydroxybenzoic Acid in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dihydroxybenzoic acid (3,5-DHBA), also known as α-Resorcylic acid, is a dihydroxybenzoic acid that can be found in various natural sources and is a metabolite of certain dietary compounds.[1][2] Its presence in plasma can be an indicator of dietary intake or exposure to specific xenobiotics.[1] Accurate quantification of 3,5-DHBA in biological matrices like plasma is crucial for pharmacokinetic, toxicological, and metabolomic studies.

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a simple protein precipitation step for sample preparation, ensuring minimal matrix effects and high recovery.

Principle

The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix via protein precipitation with acetonitrile.[3][4] The resulting supernatant is directly injected into an LC-MS/MS system. Chromatographic separation is achieved on a HILIC column to ensure specificity and resolution from endogenous interferences. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (ESI) source. The precursor to product ion transition for 3,5-DHBA is m/z 153 → 109.[3][4]

Materials and Reagents

  • Analytes and Standards: this compound (≥98% purity), 3,4-Dihydroxybenzoic acid (Internal Standard, IS, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade).

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Biological Matrix: Blank human plasma (K2-EDTA).

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 3,4-Dihydroxybenzoic acid (IS) in separate 10 mL volumetric flasks using methanol as the solvent.

  • Working Standard Solutions: Prepare serial dilutions of the 3,5-DHBA stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation Protocol
  • Aliquot 100 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[3][5]

  • Vortex mix the samples vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_workflow Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (20 µL) plasma->add_is precip 3. Add Acetonitrile (300 µL) & Vortex add_is->precip centrifuge 4. Centrifuge (13,000 x g, 10 min) precip->centrifuge supernatant 5. Transfer Supernatant (200 µL) centrifuge->supernatant analysis 6. LC-MS/MS Analysis supernatant->analysis

Caption: Plasma sample preparation workflow.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic parameters are summarized in the table below. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is used for optimal retention and separation of the polar analyte.[3][4]

ParameterCondition
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 95% B (0-0.5 min), 95-70% B (0.5-3.0 min), 70% B (3.0-3.5 min), 70-95% B (3.5-4.0 min), 95% B (4.0-5.0 min)
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5.0 minutes
Mass Spectrometry Conditions

The mass spectrometer parameters are optimized for maximum sensitivity and specificity.

ParameterCondition
Mass Spectrometer Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions

The specific precursor and product ions monitored for this compound and the internal standard are listed below. The m/z 153 → 109 transition corresponds to the decarboxylation of the precursor ion.[3][4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3,5-DHBA 153.0109.0100-15
3,4-DHBA (IS) 153.0109.0100-15

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines. The results demonstrate the method is linear, sensitive, accurate, and precise for the quantification of 3,5-DHBA in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 5 to 2500 ng/mL.

ParameterResult
Calibration Range 5 - 2500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (Low, Mid, High).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
Low (LQC) 15≤ 8.5%± 9.1%≤ 9.8%± 10.5%
Mid (MQC) 250≤ 6.2%± 7.5%≤ 7.1%± 8.3%
High (HQC) 2000≤ 5.5%± 5.9%≤ 6.4%± 7.2%
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with ionization.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low (LQC) 1592.5%95.1%
High (HQC) 200095.8%97.3%

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method well-suited for clinical and research applications requiring the measurement of this phenolic acid. The validation data confirms that the method is accurate, precise, and robust for its intended purpose.

References

Application Notes: 3,5-Dihydroxybenzoic Acid as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dihydroxybenzoic Acid (3,5-DHBA) as an internal standard (IS) in chromatographic assays. The use of an internal standard is a critical practice in analytical chemistry to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation and instrument response. 3,5-DHBA is a suitable internal standard for the analysis of various acidic and phenolic compounds due to its structural similarity, chemical stability, and chromatographic behavior.

Introduction

This compound is a naturally occurring phenolic acid.[1] Its properties, such as good solubility in common chromatographic mobile phases, UV absorbance, and distinct retention time, make it an excellent candidate for an internal standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.[2] When added in a known concentration to both calibration standards and unknown samples, 3,5-DHBA allows for the accurate quantification of target analytes by normalizing the analytical signal. This normalization corrects for potential errors introduced during sample extraction, injection volume variations, and fluctuations in detector response.

Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₇H₆O₄
Molar Mass154.12 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point235-238 °C
SolubilitySoluble in water, ethanol, methanol, and acetone
pKa~3.8

Chromatographic Behavior

This compound is a polar, acidic compound.[2] In reversed-phase chromatography, it typically elutes at a retention time that is well-resolved from many other phenolic acids and flavonoids, making it an ideal internal standard.[3] Its retention can be manipulated by adjusting the mobile phase pH and organic modifier concentration. Mixed-mode chromatography can also be employed for the separation of dihydroxybenzoic acid isomers and other hydrophilic acidic compounds.[2][3]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific applications and matrices.

Protocol 1: Quantification of a Phenolic Acid (e.g., Gallic Acid) in a Plant Extract using HPLC-UV

1. Objective: To quantify the concentration of gallic acid in a plant extract using this compound as an internal standard.

2. Materials and Reagents:

  • Gallic Acid (analytical standard)

  • This compound (internal standard, analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (or Acetic Acid, HPLC grade)

  • Ultrapure Water

  • Plant extract sample

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

4. Preparation of Solutions:

  • Stock Standard Solution of Gallic Acid (1000 µg/mL): Accurately weigh 10 mg of gallic acid and dissolve it in 10 mL of methanol.

  • Stock Internal Standard Solution of 3,5-DHBA (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the gallic acid stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. To each calibration standard, add a fixed concentration of the internal standard (e.g., 20 µg/mL from the 3,5-DHBA stock solution).

  • Sample Preparation: Accurately weigh a known amount of the plant extract and extract it with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter. To a known volume of the filtered extract, add the same fixed concentration of the internal standard as in the working standard solutions.

5. HPLC Conditions:

ParameterCondition
ColumnC18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient5% B to 40% B over 20 minutes
Flow Rate1.0 mL/min[3]
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength272 nm (or other suitable wavelength for both analyte and IS)

6. Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Identify the peaks corresponding to gallic acid and this compound based on their retention times.

  • For each injection, calculate the peak area ratio of gallic acid to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of gallic acid for the calibration standards.

  • Determine the concentration of gallic acid in the sample by interpolating its peak area ratio on the calibration curve.

7. Method Validation:

The analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Linearity: Assess the linearity of the calibration curve over the desired concentration range. The correlation coefficient (r²) should be > 0.99.

  • Accuracy: Determine the accuracy by performing recovery studies on spiked samples at different concentration levels. Recoveries should typically be within 85-115%.

  • Precision: Evaluate the precision of the method by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be < 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Quantitative Data Summary (Hypothetical Example for Gallic Acid Quantification)

Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)0.9995
Accuracy (Recovery %)98.5 - 102.3%
Intra-day Precision (RSD %)1.8%
Inter-day Precision (RSD %)3.2%
LOD0.2 µg/mL
LOQ0.7 µg/mL

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Stock Standard (Analyte) C Working Standards (Analyte + IS) A->C B Stock Internal Standard (3,5-DHBA) B->C E Spiked Sample (Sample + IS) B->E F HPLC-UV/LC-MS Injection C->F D Sample Preparation (Extraction & Filtration) D->E E->F G Data Acquisition (Chromatograms) F->G H Peak Integration (Area Measurement) G->H I Calculate Area Ratios (Analyte/IS) H->I J Construct Calibration Curve I->J K Quantify Analyte in Sample J->K Logical_Relationship cluster_correction Correction for Variability IS Internal Standard (3,5-DHBA) Sample_Prep Sample Preparation (Extraction, Dilution) IS->Sample_Prep Analyte Target Analyte Analyte->Sample_Prep Injection Chromatographic Injection Sample_Prep->Injection Detection Detector Response (Peak Area) Injection->Detection Ratio Peak Area Ratio (Analyte/IS) Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Application Notes and Protocols for the Derivatization of 3,5-Dihydroxybenzoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many organic molecules, including phenolic acids like 3,5-dihydroxybenzoic acid, are non-volatile due to their polar functional groups (-OH and -COOH). Derivatization is a crucial sample preparation step that chemically modifies these functional groups to increase the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[1][2] This document provides detailed application notes and protocols for the derivatization of this compound, focusing on silylation, a widely used and effective method.[3][4]

Principle of Derivatization for GC-MS

The primary goal of derivatization for GC-MS is to replace active hydrogens in polar functional groups with less polar, more volatile moieties.[1][2] For this compound, the hydroxyl (-OH) and carboxylic acid (-COOH) groups are the primary targets for derivatization. Silylation, the most common technique for this class of compounds, involves the replacement of these active hydrogens with a trimethylsilyl (TMS) group.[3][5] This process reduces the polarity and intermolecular hydrogen bonding of the molecule, thereby increasing its volatility and improving its chromatographic behavior.[2] The resulting TMS derivatives are more thermally stable and produce characteristic mass spectra that aid in identification and quantification.[6]

Silylation Agents for this compound

Several silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective for phenolic acids.[7][8] These reagents are often used in combination with a catalyst, such as trimethylchlorosilane (TMCS), to enhance the derivatization reaction.[5][9]

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with a wide range of functional groups.[5]

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating reagent, with the advantage that its byproducts are highly volatile and less likely to interfere with the chromatogram.[8][10]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in small percentages with BSTFA or MSTFA to increase the reactivity of the silylating agent.[5][9]

Experimental Protocols

Protocol 1: Silylation using BSTFA with TMCS

This protocol is a general and robust method for the derivatization of this compound and other phenolic compounds.

Materials:

  • This compound standard or dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound standard or transfer a dried sample extract into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to eliminate any moisture as silylating reagents are sensitive to water.[10]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.

  • Derivatization Reaction: Add 200 µL of BSTFA + 1% TMCS to the vial.[3]

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70-80°C for 45-60 minutes to facilitate the reaction.[3]

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1 µL of the supernatant into the GC-MS.

Protocol 2: Silylation using MSTFA

This protocol utilizes MSTFA, which can offer cleaner chromatograms due to the volatility of its byproducts.[8]

Materials:

  • This compound standard or dried sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Prepare the dried sample in a 2 mL reaction vial as described in Protocol 1.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample.

  • Derivatization Reaction: Add 100 µL of MSTFA to the vial.

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes.[11]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of silylated this compound. These may need to be optimized for your specific instrument and column.

ParameterSetting
Gas Chromatograph
ColumnDB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[12]
Injection ModeSplitless
Injector Temperature280°C[3]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[12]
Oven Temperature ProgramInitial temperature 70°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 10 min[3]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[12]
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-650
Solvent Delay5 min

Data Presentation

The following table summarizes the expected mass spectral data for the trimethylsilyl derivative of this compound. The derivatization process adds three TMS groups, one to the carboxylic acid and one to each of the two hydroxyl groups.

CompoundMolecular Weight (underivatized)Molecular Weight (TMS derivative)Key Mass Fragments (m/z)
This compound154.12 g/mol 370.59 g/mol 370 (M+), 355 (M-15), 281, 193

Note: The fragmentation pattern can be used for qualitative identification, while the abundance of a characteristic ion can be used for quantification.

Quantitative Data Summary

The following table provides a summary of typical quantitative performance data for the GC-MS analysis of phenolic acids after silylation. These values are indicative and may vary depending on the specific analytical method and instrumentation.

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 15.2 pg[6]
Limit of Quantification (LOQ)0.3 - 50 pg
Linearity (R²)> 0.99
Recovery79.3% (average for various phenolic acids)[9]
Relative Standard Deviation (RSD)< 10%[11]

Visualizations

Derivatization and GC-MS Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Dry_Sample Dry Sample (under Nitrogen) Sample->Dry_Sample Evaporation Add_Reagents Add Pyridine & Silylating Agent (e.g., BSTFA/TMCS) Dry_Sample->Add_Reagents Heat_React Heat and React (e.g., 70-80°C) Add_Reagents->Heat_React Derivatized_Sample Derivatized Sample (TMS-ester) Heat_React->Derivatized_Sample GC_Injection Inject into GC-MS Derivatized_Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Final_Result Results Data_Analysis->Final_Result Output

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Silylation Reaction of this compound

Silylation_Reaction cluster_reactants Reactants cluster_products Products DHBA This compound (C₇H₆O₄) TMS_DHBA Tris(trimethylsilyl) 3,5-dihydroxybenzoate (C₁₆H₃₀O₄Si₃) DHBA->TMS_DHBA + 3 BSTFA BSTFA BSTFA (C₈H₁₈F₃NOSi₂) Byproduct Byproducts TMS_DHBA->Byproduct + Byproducts

Caption: Silylation of this compound with BSTFA.

References

Application Notes and Protocols for the Use of 3,5-Dihydroxybenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dihydroxybenzoic acid (DHBA) as a versatile scaffold in solid-phase peptide synthesis (SPPS). This approach enables the synthesis of branched peptides, dendrimers, and other complex peptide architectures with high purity and efficiency.

Introduction

This compound is a readily available and cost-effective aromatic compound featuring a central carboxylic acid and two phenolic hydroxyl groups. This unique trifunctional nature allows it to serve as a core molecule for the divergent synthesis of multi-peptide constructs on a solid support. By attaching DHBA to a resin via its carboxylic acid, the two hydroxyl groups can be used as anchor points for the simultaneous or sequential elongation of two distinct peptide chains. This methodology is particularly valuable for creating multivalent ligands, targeted drug delivery systems, and novel biomaterials.

The successful implementation of DHBA in SPPS hinges on an orthogonal protecting group strategy. This ensures that the hydroxyl groups of the DHBA core and the N-terminus of the growing peptide chains can be selectively deprotected without affecting other protected functionalities. The most common approach involves the use of the base-labile Fmoc group for the α-amino protection of the amino acids and two distinct, orthogonally removable protecting groups for the hydroxyls of DHBA.

Key Applications

  • Branched Peptides: Synthesis of Y-shaped or other branched peptides to mimic protein epitopes or create multivalent binders.

  • Peptide Dendrimers: Stepwise generation of dendritic peptide structures with a high density of surface functional groups.

  • Drug Conjugation: Attachment of two different peptide sequences to a single core for targeted drug delivery or synergistic therapeutic effects.

  • Biomaterial Scaffolds: Creation of well-defined molecular architectures for tissue engineering and other biomedical applications.

Experimental Protocols

The following protocols outline the key steps for utilizing this compound as a scaffold in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Attachment of this compound to Aminomethyl Resin

This protocol describes the initial step of immobilizing DHBA onto a solid support.

Materials:

  • Aminomethyl (AM) resin

  • This compound (DHBA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Swell the aminomethyl resin in DMF for 1-2 hours.

  • In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) and HOBt (2-3 equivalents) in a minimal amount of DMF.

  • Add the DHBA/HOBt solution to the swollen resin.

  • Add DIC (2-3 equivalents) to the resin slurry.

  • Agitate the reaction mixture at room temperature for 4-6 hours.

  • To cap any unreacted amino groups, add a solution of acetic anhydride (5 equivalents) and pyridine (5 equivalents) in DMF and agitate for 30 minutes.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

ParameterValue
Resin TypeAminomethyl Resin
ReagentsDHBA, DIC, HOBt, Acetic Anhydride, Pyridine
Equivalents (DHBA, DIC, HOBt)2-3 eq.
SolventDMF
Reaction Time4-6 hours
CappingAcetic Anhydride/Pyridine

Table 1: Summary of conditions for DHBA attachment to aminomethyl resin.

Protocol 2: Orthogonal Protection of DHBA Hydroxyl Groups

To enable the stepwise elongation of two different peptide chains, the two hydroxyl groups of the resin-bound DHBA must be protected with orthogonal protecting groups. Here, we describe a representative strategy using Allyl and Trityl protecting groups.

Materials:

  • DHBA-functionalized resin

  • Allyl bromide

  • Trityl chloride (Trt-Cl)

  • Diisopropylethylamine (DIPEA)

  • DMF

  • DCM

Procedure:

  • Allyl Protection:

    • Swell the DHBA-resin in DMF.

    • Add allyl bromide (5 equivalents) and DIPEA (5 equivalents).

    • Agitate the mixture at room temperature for 12-16 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Trityl Protection:

    • Swell the allyl-protected DHBA-resin in DCM.

    • Add trityl chloride (3 equivalents) and DIPEA (3.5 equivalents).

    • Agitate the mixture at room temperature for 4-6 hours.

    • Wash the resin with DCM (3x), DMF (3x), and Methanol (3x).

    • Dry the resin under vacuum.

Protecting GroupReagentsEquivalentsSolventReaction Time
AllylAllyl bromide, DIPEA5 eq.DMF12-16 hours
TritylTrityl chloride, DIPEA3 eq. (Trt-Cl), 3.5 eq. (DIPEA)DCM4-6 hours

Table 2: Conditions for orthogonal protection of DHBA hydroxyls.

Protocol 3: Stepwise Peptide Elongation on the DHBA Scaffold

This protocol outlines the selective deprotection and subsequent peptide chain synthesis on the orthogonally protected DHBA core.

Materials:

  • Orthogonally protected DHBA-resin

  • Fmoc-protected amino acids

  • HBTU/HATU

  • DIPEA

  • 20% Piperidine in DMF

  • Pd(PPh₃)₄

  • Phenylsilane

  • 1% Trifluoroacetic acid (TFA) in DCM

  • DMF, DCM

Procedure:

  • First Peptide Chain Synthesis (on Allyl-deprotected hydroxyl):

    • Swell the resin in DCM.

    • Add a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (10 equivalents) in DCM.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DCM (5x) and DMF (5x).

    • Proceed with standard Fmoc-SPPS cycles (Fmoc deprotection with 20% piperidine in DMF, followed by amino acid coupling using HBTU/HATU and DIPEA) to synthesize the first peptide chain.

  • Second Peptide Chain Synthesis (on Trityl-deprotected hydroxyl):

    • After completion of the first peptide chain, wash the resin with DCM.

    • Treat the resin with 1% TFA in DCM for 1-2 minutes (repeat 5-10 times) to remove the trityl group.

    • Wash the resin with DCM (5x) and DMF (5x).

    • Proceed with standard Fmoc-SPPS cycles to synthesize the second peptide chain.

Deprotection StepReagentsConditions
Allyl RemovalPd(PPh₃)₄, Phenylsilane2 hours, RT, in DCM
Trityl Removal1% TFA in DCM5-10 x 1-2 min, RT

Table 3: Selective deprotection conditions for peptide elongation.

Protocol 4: Cleavage and Deprotection

The final step involves cleaving the branched peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-loaded DHBA-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Wash the resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purify the peptide by reverse-phase HPLC.

ParameterDetails
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)
Cleavage Time2-3 hours at RT
PrecipitationCold diethyl ether
PurificationRP-HPLC

Table 4: General cleavage and deprotection conditions.

Visualizations

experimental_workflow cluster_0 Resin Functionalization cluster_1 Orthogonal Protection cluster_2 Peptide Synthesis cluster_3 Cleavage & Purification A Aminomethyl Resin B Couple this compound A->B DIC, HOBt C DHBA-Resin B->C D Protect Hydroxyl 1 (Allyl) C->D Allyl Bromide E Protect Hydroxyl 2 (Trityl) D->E Trityl Chloride F Orthogonally Protected DHBA-Resin E->F G Selective Allyl Deprotection F->G Pd(PPh₃)₄ H Synthesize Peptide 1 (Fmoc-SPPS) G->H I Selective Trityl Deprotection H->I 1% TFA J Synthesize Peptide 2 (Fmoc-SPPS) I->J K Cleavage from Resin J->K TFA Cocktail L Purification (HPLC) K->L M Branched Peptide L->M

Workflow for branched peptide synthesis using a DHBA scaffold.

signaling_pathway_analogy cluster_peptide1 Peptide Chain 1 cluster_peptide2 Peptide Chain 2 DHBA 3,5-Dihydroxybenzoic Acid Core AA1_1 Amino Acid 1 DHBA->AA1_1 Attachment Point 1 AA1_2 Amino Acid 1 DHBA->AA1_2 Attachment Point 2 AA2_1 Amino Acid 2 AA1_1->AA2_1 Peptide Bond AAn_1 ... AA2_1->AAn_1 AA2_2 Amino Acid 2 AA1_2->AA2_2 Peptide Bond AAn_2 ... AA2_2->AAn_2

Logical relationship of peptide chains on a DHBA scaffold.

3,5-Dihydroxybenzoic Acid: A Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Dihydroxybenzoic acid (3,5-DHBA), a naturally occurring phenolic compound, has emerged as a valuable and versatile precursor in the synthesis of a wide array of pharmaceutical agents. Its unique chemical structure, featuring a carboxylic acid group and two hydroxyl groups meta to each other on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures with diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical compounds using 3,5-DHBA as a starting material, including the stilbenoid antioxidant Resveratrol and the dihydrofolate reductase inhibitor Bromoprim. Additionally, it explores the role of 3,5-DHBA as a signaling molecule through its interaction with the HCAR1/GPR81 receptor.

Pharmaceutical Applications of this compound

This compound serves as a crucial building block for several important active pharmaceutical ingredients (APIs).[1][2][3] Its utility stems from the ability to selectively modify its functional groups to introduce desired pharmacophores and modulate the physicochemical properties of the target molecules.

1. Synthesis of Resveratrol: Resveratrol (3,5,4'-trihydroxystilbene) is a well-known natural compound with potent antioxidant, anti-inflammatory, and cardioprotective properties.[2] Synthetic routes to Resveratrol often utilize 3,5-DHBA as a key starting material. The synthesis typically involves the protection of the hydroxyl groups, followed by a coupling reaction (e.g., Wittig or Heck reaction) to form the characteristic stilbene backbone, and subsequent deprotection to yield the final product.

2. Synthesis of Bromoprim: Bromoprim is a synthetic broad-spectrum antibacterial agent that acts as a selective inhibitor of dihydrofolate reductase.[2] The synthesis of Bromoprim from 3,5-DHBA involves a multi-step process that includes bromination, methylation of the hydroxyl groups, conversion of the carboxylic acid to a key intermediate, and finally, cyclization with guanidine to form the pyrimidinediamine core.[2]

Experimental Protocols

Protocol 1: Synthesis of Resveratrol via Wittig-Horner-Emmons Reaction

This protocol outlines a common method for synthesizing Resveratrol from this compound. The key steps involve the protection of the hydroxyl groups as methyl ethers, reduction of the carboxylic acid to a benzyl alcohol, conversion to a benzylphosphonate, and a subsequent Wittig-Horner-Emmons reaction with 4-hydroxybenzaldehyde, followed by demethylation.

Table 1: Quantitative Data for Resveratrol Synthesis

StepIntermediate/ProductReagents and ConditionsYieldPurityReference
1Methyl 3,5-dimethoxybenzoate3,5-DHBA, Dimethyl sulfate, K2CO3, Acetone, Reflux~95%>98%OC_1
2(3,5-Dimethoxyphenyl)methanolMethyl 3,5-dimethoxybenzoate, LiAlH4, THF~92%>98%OC_1
33,5-Dimethoxybenzyl chloride(3,5-Dimethoxyphenyl)methanol, Thionyl chloride~93%>97%OC_1
4Diethyl (3,5-dimethoxybenzyl)phosphonate3,5-Dimethoxybenzyl chloride, Triethyl phosphiteHigh>95%OC_1
5(E)-3,5,4'-TrimethoxystilbeneDiethyl (3,5-dimethoxybenzyl)phosphonate, 4-Methoxybenzaldehyde, NaOMe, DMF~85%>98% (E-isomer)OC_1
6Resveratrol(E)-3,5,4'-Trimethoxystilbene, BBr3, CH2Cl2~90%>99%OC_1

Note: Yields and purities are approximate and can vary based on reaction scale and purification techniques.

Methodology:

Step 1: Methylation of this compound

  • To a solution of this compound (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents) and dimethyl sulfate (2.5 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure Methyl 3,5-dimethoxybenzoate.

Step 2: Reduction to (3,5-Dimethoxyphenyl)methanol

  • To a suspension of lithium aluminum hydride (1.5 equivalents) in dry THF, add a solution of Methyl 3,5-dimethoxybenzoate (1 equivalent) in THF dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the mixture and concentrate the filtrate to obtain (3,5-Dimethoxyphenyl)methanol.

Step 3: Chlorination to 3,5-Dimethoxybenzyl chloride

  • To a solution of (3,5-Dimethoxyphenyl)methanol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0°C.

  • Stir the reaction at room temperature for 2-3 hours.

  • Remove the solvent under reduced pressure to yield 3,5-Dimethoxybenzyl chloride.

Step 4: Arbuzov Reaction to Diethyl (3,5-dimethoxybenzyl)phosphonate

  • Heat a mixture of 3,5-Dimethoxybenzyl chloride (1 equivalent) and triethyl phosphite (1.5 equivalents) at 140-150°C for 4-6 hours.

  • Remove the excess triethyl phosphite by vacuum distillation to obtain the phosphonate.

Step 5: Wittig-Horner-Emmons Reaction

  • To a solution of sodium methoxide (1.2 equivalents) in dry DMF, add Diethyl (3,5-dimethoxybenzyl)phosphonate (1 equivalent) at 0°C.

  • After stirring for 30 minutes, add a solution of 4-methoxybenzaldehyde (1 equivalent) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain (E)-3,5,4'-Trimethoxystilbene.

Step 6: Demethylation to Resveratrol

  • To a solution of (E)-3,5,4'-Trimethoxystilbene (1 equivalent) in dry dichloromethane at -78°C, add boron tribromide (3-4 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain Resveratrol.

Protocol 2: Synthesis of Bromoprim

The synthesis of Bromoprim from this compound is a multi-step process. The key intermediate is 4-bromo-3,5-dimethoxybenzaldehyde, which is then converted to the final product.

Table 2: Quantitative Data for Bromoprim Synthesis Intermediates

StepIntermediate/ProductReagents and ConditionsYieldPurityReference
14-Bromo-3,5-dihydroxybenzoic acid3,5-DHBA, Bromine, Acetic acid~78%~84%EP0691323A1
2Methyl 4-bromo-3,5-dimethoxybenzoate4-Bromo-3,5-dihydroxybenzoic acid, Dimethyl sulfate, K2CO3, Acetone, Reflux~92%>98%ChemBook
3(4-Bromo-3,5-dimethoxyphenyl)methanolMethyl 4-bromo-3,5-dimethoxybenzoate, LiAlH4, THFHigh>97%General Reduction
44-Bromo-3,5-dimethoxybenzaldehyde(4-Bromo-3,5-dimethoxyphenyl)methanol, PCC or Swern oxidationGood>95%General Oxidation

Methodology:

Step 1: Bromination of this compound

  • Dissolve this compound (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid at room temperature with stirring.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with cold water, and dry to obtain 4-Bromo-3,5-dihydroxybenzoic acid.[1]

Step 2: Methylation of 4-Bromo-3,5-dihydroxybenzoic Acid

  • To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1 equivalent) in dry acetone, add potassium carbonate (2.5 equivalents) and dimethyl sulfate (2.5 equivalents).

  • Reflux the reaction mixture for 24 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Recrystallize the residue from ethanol to yield methyl 4-bromo-3,5-dimethoxybenzoate.

Step 3: Reduction to (4-Bromo-3,5-dimethoxyphenyl)methanol

  • Reduce the ester, methyl 4-bromo-3,5-dimethoxybenzoate, using a suitable reducing agent like lithium aluminum hydride in an ethereal solvent, following a similar procedure to Protocol 1, Step 2.

Step 4: Oxidation to 4-Bromo-3,5-dimethoxybenzaldehyde

  • Oxidize the alcohol, (4-Bromo-3,5-dimethoxyphenyl)methanol, to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or via a Swern oxidation.

Step 5: Condensation with β-methoxypropionitrile

  • This step involves a base-catalyzed condensation of 4-bromo-3,5-dimethoxybenzaldehyde with β-methoxypropionitrile to form an α,β-unsaturated nitrile intermediate.

Step 6: Cyclization with Guanidine

  • The final step is the cyclization of the intermediate from Step 5 with guanidine (often as guanidine nitrate or hydrochloride in the presence of a base) to form the 2,4-diaminopyrimidine ring of Bromoprim.[2] This is a variation of the classical pyrimidine synthesis.

Signaling Pathways and Experimental Workflows

To visualize the synthetic routes and the biological context of 3,5-DHBA, the following diagrams are provided.

G cluster_resveratrol Resveratrol Synthesis Workflow DHBA 3,5-Dihydroxybenzoic Acid Step1 Methylation (Me2SO4, K2CO3) DHBA->Step1 Intermediate1 Methyl 3,5-dimethoxybenzoate Step1->Intermediate1 Step2 Reduction (LiAlH4) Intermediate1->Step2 Intermediate2 (3,5-Dimethoxyphenyl)methanol Step2->Intermediate2 Step3 Chlorination (SOCl2) Intermediate2->Step3 Intermediate3 3,5-Dimethoxybenzyl chloride Step3->Intermediate3 Step4 Arbuzov Reaction (P(OEt)3) Intermediate3->Step4 Intermediate4 Diethyl (3,5-dimethoxybenzyl) phosphonate Step4->Intermediate4 Step5 Wittig-Horner-Emmons (4-Methoxybenzaldehyde, NaOMe) Intermediate4->Step5 Intermediate5 (E)-3,5,4'-Trimethoxystilbene Step5->Intermediate5 Step6 Demethylation (BBr3) Intermediate5->Step6 Resveratrol Resveratrol Step6->Resveratrol

Caption: Synthetic workflow for Resveratrol from this compound.

G cluster_bromoprim Bromoprim Synthesis Workflow DHBA 3,5-Dihydroxybenzoic Acid Step1 Bromination (Br2, HOAc) DHBA->Step1 Intermediate1 4-Bromo-3,5-dihydroxy- benzoic acid Step1->Intermediate1 Step2 Methylation (Me2SO4, K2CO3) Intermediate1->Step2 Intermediate2 Methyl 4-bromo-3,5- dimethoxybenzoate Step2->Intermediate2 Step3 Reduction (LiAlH4) Intermediate2->Step3 Intermediate3 (4-Bromo-3,5-dimethoxy- phenyl)methanol Step3->Intermediate3 Step4 Oxidation (PCC) Intermediate3->Step4 Intermediate4 4-Bromo-3,5-dimethoxy- benzaldehyde Step4->Intermediate4 Step5 Condensation (β-methoxypropionitrile) Intermediate4->Step5 Intermediate5 Unsaturated Nitrile Intermediate Step5->Intermediate5 Step6 Cyclization (Guanidine) Intermediate5->Step6 Bromoprim Bromoprim Step6->Bromoprim

Caption: Synthetic workflow for Bromoprim from this compound.

This compound as a Signaling Molecule

Recent studies have identified this compound as an agonist for the G-protein coupled receptor HCAR1 (Hydroxycarboxylic Acid Receptor 1), also known as GPR81. This receptor is primarily expressed in adipocytes and is involved in the regulation of lipolysis. The activation of HCAR1 by 3,5-DHBA initiates a signaling cascade that has potential therapeutic implications for metabolic disorders.

G cluster_hcar1 HCAR1/GPR81 Signaling Pathway DHBA This compound (Ligand) HCAR1 HCAR1/GPR81 (Receptor) DHBA->HCAR1 binds to G_protein Gi/o Protein HCAR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis promotes

Caption: HCAR1/GPR81 signaling cascade activated by this compound.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a range of pharmaceuticals. The protocols provided herein offer robust methods for the preparation of Resveratrol and outline a clear synthetic strategy for Bromoprim. Furthermore, the elucidation of its role as a signaling molecule through the HCAR1/GPR81 receptor opens new avenues for research into its therapeutic potential. These application notes serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel therapeutics based on this important chemical scaffold.

References

Application Note: FT-IR Analysis of 3,5-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the analysis of 3,5-Dihydroxybenzoic acid using Fourier Transform Infrared (FT-IR) spectroscopy. The characteristic infrared absorption bands corresponding to the principal functional groups of the molecule are identified and tabulated. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are utilizing FT-IR for the structural characterization of organic compounds.

Introduction

This compound, also known as α-resorcylic acid, is a phenolic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a carboxylic acid group and two hydroxyl groups attached to a benzene ring, makes it a subject of interest for structural and functional studies. FT-IR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." This application note outlines the methodology for obtaining and interpreting the FT-IR spectrum of this compound.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a molecule is irradiated with infrared light, its bonds will vibrate by stretching or bending. The frequencies of these vibrations are dependent on the mass of the atoms in the bond, the bond strength, and the type of vibration. The resulting absorption spectrum provides qualitative information about the functional groups present in the molecule.

Experimental Protocol

This section details the necessary equipment, reagents, and step-by-step procedure for acquiring the FT-IR spectrum of this compound.

1. Equipment and Reagents

  • Fourier Transform Infrared (FT-IR) Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)

  • Attenuated Total Reflectance (ATR) accessory

  • This compound (reagent grade, powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

2. Sample Preparation

For this protocol, the solid sample will be analyzed directly using an ATR accessory, which simplifies sample handling.

  • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe moistened with isopropanol or ethanol and allow it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

  • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

3. Data Acquisition

  • Set the FT-IR spectrometer to collect data in the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Select an appropriate resolution, for instance, 4 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.

  • Initiate the scan to acquire the FT-IR spectrum of the this compound sample.

  • After data acquisition, clean the ATR crystal and the pressure clamp tip thoroughly.

Data Presentation and Interpretation

The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to its various functional groups. The table below summarizes the expected absorption peaks and their assignments.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3500 - 2500O-H stretch (broad)Carboxylic acid and Phenolic -OHStrong, Broad
~3100 - 3000C-H stretchAromatic C-HMedium
~1700 - 1680C=O stretchCarboxylic acidStrong
~1620 - 1580C=C stretchAromatic ringMedium
~1480 - 1440C=C stretchAromatic ringMedium
~1350 - 1200O-H bend and C-O stretchPhenolic -OH and Carboxylic acid C-OStrong
~920 - 850O-H bend (out-of-plane)Carboxylic acid dimerMedium, Broad
~780 - 740C-H bend (out-of-plane)Aromatic C-HStrong

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan load_sample Place Sample on ATR Crystal background_scan->load_sample apply_pressure Apply Pressure to Sample load_sample->apply_pressure set_params Set Spectrometer Parameters (4000-400 cm-¹, 4 cm⁻¹ resolution, 32 scans) apply_pressure->set_params acquire_spectrum Acquire Sample Spectrum set_params->acquire_spectrum process_spectrum Process Spectrum (Baseline Correction, Smoothing) acquire_spectrum->process_spectrum peak_picking Identify Peak Wavenumbers process_spectrum->peak_picking assign_peaks Assign Peaks to Functional Groups peak_picking->assign_peaks report Generate Report assign_peaks->report end end report->end End

Caption: Workflow for FT-IR analysis of this compound.

Logical Relationship of Functional Groups and FT-IR Peaks

The following diagram illustrates the relationship between the functional groups of this compound and their characteristic FT-IR absorption regions.

Functional_Group_Correlation Functional Group - FT-IR Peak Correlation for this compound cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic FT-IR Absorption Regions (cm⁻¹) molecule This compound COOH Carboxylic Acid (-COOH) molecule->COOH OH Phenolic Hydroxyl (-OH) molecule->OH Aromatic Aromatic Ring (C=C) molecule->Aromatic CH Aromatic C-H molecule->CH COOH_stretch ~3500-2500 (O-H stretch) ~1700-1680 (C=O stretch) COOH->COOH_stretch OH_stretch_bend ~3500-3200 (O-H stretch) ~1350-1200 (O-H bend) OH->OH_stretch_bend Aromatic_stretch ~1620-1440 (C=C stretch) Aromatic->Aromatic_stretch CH_stretch_bend ~3100-3000 (C-H stretch) ~780-740 (C-H bend) CH->CH_stretch_bend

Caption: Correlation of functional groups and FT-IR peaks.

Conclusion

FT-IR spectroscopy is a powerful and straightforward technique for the functional group analysis of this compound. The characteristic absorption bands for the carboxylic acid, phenolic hydroxyl, and aromatic ring functionalities are readily identifiable. The protocol and data presented in this application note provide a solid foundation for the quality control and structural characterization of this compound in various research and industrial applications.

Application Note: Mass Spectrometry Fragmentation Analysis of 3,5-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of 3,5-Dihydroxybenzoic acid, a significant dihydroxybenzoic acid isomer. Understanding the fragmentation behavior of this compound is crucial for its accurate identification and quantification in complex matrices, which is relevant in metabolomics, food chemistry, and pharmaceutical research. This document outlines the key fragmentation pathways observed under electrospray ionization (ESI) and presents a standardized protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound (α-resorcylic acid) is a phenolic compound found in various natural sources and is a metabolite of alkylresorcinols.[1] Its structural characterization is essential for assessing its biological activities and its role as a potential biomarker. Mass spectrometry, particularly when coupled with chromatographic separation, offers a highly sensitive and specific method for the analysis of this compound. This note details its characteristic fragmentation patterns to aid in method development and data interpretation.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in mass spectrometry is predictable and yields characteristic product ions. The ionization technique significantly influences the observed fragmentation. Electrospray ionization (ESI) is commonly employed, and the compound can be analyzed in both positive and negative ion modes.

Negative Ion Mode (ESI-)

In negative ion mode, this compound readily loses a proton to form the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 153.0193.[2] Subsequent fragmentation of this precursor ion primarily involves the loss of a molecule of carbon dioxide (CO₂), resulting in a prominent product ion at m/z 109. This transition (m/z 153 → 109) is a characteristic fragmentation for dihydroxybenzoic acids and is often used for their selective detection and quantification in multiple reaction monitoring (MRM) assays.[3]

Positive Ion Mode (ESI+)

In positive ion mode, this compound can be observed as the protonated molecule [M+H]⁺ at m/z 155.[4] The fragmentation of this ion typically proceeds through the initial loss of a water molecule (H₂O) to yield a fragment at m/z 137.[4] This is followed by the loss of carbon monoxide (CO), producing the ion at m/z 109.[4]

Quantitative Fragmentation Data

The following table summarizes the key ions observed in the mass spectrum of this compound.

Ion ModePrecursor Ionm/z (Precursor)Fragment Ionm/z (Fragment)Neutral Loss
Negative[M-H]⁻153.0193[M-H-CO₂]⁻109.0295CO₂ (44 Da)
Positive[M+H]⁺155[M+H-H₂O]⁺137H₂O (18 Da)
Positive[M+H]⁺155[M+H-H₂O-CO]⁺109H₂O + CO (46 Da)

Visualizing the Fragmentation Pathway

The fragmentation pathways for both negative and positive ion modes can be visualized to better understand the structural transformations.

G cluster_neg Negative Ion Mode Fragmentation cluster_pos Positive Ion Mode Fragmentation neg_M_H [M-H]⁻ m/z 153 neg_frag1 [M-H-CO₂]⁻ m/z 109 neg_M_H->neg_frag1 - CO₂ pos_M_H [M+H]⁺ m/z 155 pos_frag1 [M+H-H₂O]⁺ m/z 137 pos_M_H->pos_frag1 - H₂O pos_frag2 [M+H-H₂O-CO]⁺ m/z 109 pos_frag1->pos_frag2 - CO

Caption: Fragmentation pathways of this compound in negative and positive ESI modes.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometer.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution with the initial mobile phase composition to prepare working standards for calibration curves.

  • Matrix Samples: For biological or environmental samples, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte. The final extract should be reconstituted in the initial mobile phase.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative and/or Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Negative Mode: 153.0 → 109.0

    • Positive Mode: 155.0 → 137.0; 155.0 → 109.0

  • Ion Source Parameters (example):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: Optimize for the specific instrument, typically in the range of 10-20 eV.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample extraction Extraction/Cleanup sample->extraction reconstitution Reconstitution extraction->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Mass Spectrometry (Detection) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: General workflow for the quantitative analysis of this compound by LC-MS/MS.

Conclusion

The fragmentation pattern of this compound is well-defined, with characteristic neutral losses of CO₂ in negative mode and sequential losses of H₂O and CO in positive mode. The provided experimental protocol offers a robust starting point for the development of sensitive and specific LC-MS/MS methods for its analysis. These application notes serve as a valuable resource for researchers in various scientific disciplines requiring the accurate identification and quantification of this compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3,5-Dihydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dihydroxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my yield of this compound low after the sulfonation and alkaline fusion steps?

Low yields can stem from issues in either the initial sulfonation of benzoic acid or the subsequent alkaline fusion. Here’s a breakdown of potential causes and solutions:

  • Incomplete Sulfonation: The sulfonation of benzoic acid is a reversible reaction. To drive the reaction towards the desired 3,5-disulfonated product, harsh conditions are necessary. Insufficient temperature or reaction time can lead to incomplete conversion. Ensure the bath temperature is maintained at 240–250°C for at least 5 hours.[1] Using fuming sulfuric acid (oleum) is critical to provide a high concentration of the sulfonating agent, SO₃.[2]

  • Suboptimal Alkaline Fusion Temperature: The temperature of the alkaline fusion is crucial. If the temperature is too low, the conversion of the disulfonate to the dihydroxy product will be slow and incomplete. Conversely, excessively high temperatures can lead to thermal degradation of the product. The reaction is vigorous between 250–260°C and should be maintained at 280–310°C for about an hour to ensure completion.[1]

  • Moisture in the Fusion Step: The presence of water in the alkaline fusion can hinder the reaction. It is essential to use a dry, pulverized barium or sodium salt of the disulfonic acid.[1]

2. My final product is highly colored (pink, brown, or black). What causes this discoloration and how can I remove it?

The formation of colored impurities is a common issue in this synthesis, often arising from oxidation or side reactions at the high temperatures employed.

  • Cause of Color: The harsh conditions of both sulfonation and alkaline fusion can generate minor byproducts that are highly colored. Oxidation of the phenolic groups in the final product can also contribute to discoloration, especially if exposed to air at high temperatures.

  • Removal of Color: The most effective method for removing colored impurities is through recrystallization with the aid of decolorizing carbon.[1] Dissolving the crude product in a suitable hot solvent, such as acetic acid or water, adding a small amount of activated charcoal, and performing a hot filtration can effectively remove these impurities, resulting in a white to off-white crystalline product.[1]

3. I am observing a significant amount of an insoluble byproduct after the sulfonation step. What could this be?

A potential byproduct during the sulfonation of aromatic compounds is the formation of diphenyl sulfones.[2] This occurs through a side reaction where the initially formed sulfonic acid reacts with another molecule of the starting material.

  • Identification: Diphenyl sulfones are generally less soluble than the corresponding sulfonic acids and may precipitate from the reaction mixture.

  • Minimization: Ensuring a sufficient excess of the sulfonating agent (fuming sulfuric acid) can help to minimize the formation of sulfone byproducts by favoring the disulfonation of the benzoic acid.[2]

4. The alkaline fusion reaction is very vigorous and difficult to control. Are there any safety precautions I should take?

The alkaline fusion is a high-temperature, exothermic reaction that requires careful handling.

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heat-resistant gloves. The reaction should be conducted in a well-ventilated fume hood.

  • Controlled Addition: The dried salt of the disulfonic acid should be added in small portions to the molten alkali to control the rate of the reaction and prevent excessive foaming and splashing.[1]

  • Stirring: Continuous and efficient stirring is crucial to ensure even heat distribution and prevent localized overheating.[1]

5. How can I monitor the progress of the reaction and assess the purity of my final product?

Thin-layer chromatography (TLC) and melting point analysis are effective techniques for monitoring the reaction and assessing purity.

  • TLC Analysis: A suitable solvent system for the TLC analysis of dihydroxybenzoic acids is a mixture of n-hexane, ethyl acetate, methanol, and water.[3] By spotting the reaction mixture alongside the starting material and a pure standard of the product (if available), you can monitor the disappearance of the starting material and the appearance of the product. The presence of multiple spots in the final product lane indicates the presence of impurities.

  • Melting Point: The reported melting point of this compound is around 236-238°C, with decomposition.[4] A broad melting point range or a melting point significantly lower than the literature value suggests the presence of impurities.

Data Presentation

Table 1: Optimization of Sulfonation Reaction Conditions

ParameterValueEffect on Yield and PurityReference
Starting Material Benzoic Acid-[1][5]
Sulfonating Agent Fuming Sulfuric Acid (~30% SO₃)High concentration of SO₃ drives the reaction towards disulfonation.[1]
Ratio (Benzoic Acid:Oleum) 1:1 to 3:2 (w/w)Higher oleum ratio can improve conversion but increases excess acid.[5]
Temperature 240-250°CEssential for achieving disulfonation. Lower temperatures result in monosulfonation.[1]
Reaction Time 5-6 hoursSufficient time is needed for the completion of the disulfonation.[1][5]
Yield 85-90% (of sulfonated product)Optimized conditions lead to high yields of the disulfonated intermediate.[5]

Table 2: Optimization of Alkaline Fusion Conditions

ParameterValueEffect on Yield and PurityReference
Starting Material Barium or Sodium salt of 3,5-disulfobenzoic acidDry, pulverized salt is crucial for an efficient reaction.[1]
Fusion Agents Sodium Hydroxide and Potassium Hydroxide (1:1 mixture)A eutectic mixture with a lower melting point facilitates the reaction.[1]
Temperature 280-310°COptimal range for conversion; lower temps are inefficient, higher temps can cause degradation.[1]
Reaction Time 1 hour at 280-310°CEnsures complete conversion of the disulfonate.[1]
Yield 58-65% (overall from benzoic acid)Good yields are achievable with careful control of reaction parameters.[1]
Purity >95% (after recrystallization)Recrystallization is necessary to remove colored impurities and inorganic salts.[5]

Experimental Protocols

1. Synthesis of 3,5-Disulfobenzoic Acid Barium Salt

  • In a 1-liter Kjeldahl flask, combine 200 g (1.64 moles) of benzoic acid with 500 mL of fuming sulfuric acid (~30% SO₃).[1]

  • Heat the mixture in an oil bath at 240-250°C for 5 hours.[1]

  • Allow the reaction mixture to cool overnight.

  • Slowly and with stirring, pour the cooled mixture into 3 kg of crushed ice.[1]

  • Neutralize the solution by adding barium carbonate in small portions until the evolution of gas ceases. Approximately 2.4-2.5 kg will be required.[1]

  • Filter the resulting paste by suction and wash the barium sulfate cake with five 300-mL portions of water.[1]

  • Combine the filtrate and washings and evaporate to near dryness on a steam bath.

  • Dry the crude barium salt in an oven at 125-140°C. The expected yield is 640-800 g.[1]

2. Alkaline Fusion to this compound

  • In a copper beaker, melt 600 g of sodium hydroxide and 600 g of potassium hydroxide.[1]

  • With stirring, add the dried, pulverized barium salt of 3,5-disulfobenzoic acid in 200-g portions.

  • Slowly raise the temperature to 250-260°C, at which point a vigorous reaction will occur.[1]

  • After the initial reaction subsides (about 30 minutes), increase the temperature to 280-310°C and maintain for 1 hour.[1]

  • Allow the melt to cool to 200°C and then ladle it into 6 liters of water.[1]

  • Filter the resulting solution by suction to remove barium sulfite.

  • Acidify the filtrate with concentrated hydrochloric acid.

3. Purification by Recrystallization

  • Dissolve 16 g of the crude this compound in 85 mL of hot acetic acid.[1]

  • Add a small amount of decolorizing carbon and heat the solution for a few minutes.

  • Perform a hot gravity filtration to remove the decolorizing carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to complete crystallization.

  • Collect the white, needle-like crystals by suction filtration.

  • Dry the crystals in a vacuum oven at 100°C for 2 hours. The expected yield of pure product is approximately 13.4 g.[1]

Visualizations

experimental_workflow cluster_sulfonation Step 1: Disulfonation cluster_fusion Step 2: Alkaline Fusion cluster_purification Step 3: Purification benzoic_acid Benzoic Acid reaction_sulfonation Heat (240-250°C, 5h) benzoic_acid->reaction_sulfonation fuming_sulfuric_acid Fuming Sulfuric Acid fuming_sulfuric_acid->reaction_sulfonation disulfonic_acid_intermediate 3,5-Disulfobenzoic Acid Intermediate reaction_sulfonation->disulfonic_acid_intermediate alkali_fusion Molten NaOH/KOH (280-310°C, 1h) disulfonic_acid_intermediate->alkali_fusion crude_product Crude this compound alkali_fusion->crude_product recrystallization Recrystallization (Acetic Acid/Charcoal) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of this compound cause1 Incomplete Sulfonation problem->cause1 cause2 Suboptimal Fusion Temperature problem->cause2 cause3 Moisture in Fusion problem->cause3 solution1 Increase sulfonation temperature to 240-250°C and/or reaction time to >5h. cause1->solution1 solution2 Ensure fusion temperature is maintained between 280-310°C. cause2->solution2 solution3 Thoroughly dry the sulfonated intermediate before fusion. cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Recrystallization of 3,5-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3,5-Dihydroxybenzoic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound should be a white to off-white or pale pink crystalline powder. Its reported melting point is typically in the range of 235-242 °C, with some sources citing 235.3 °C.[1] Note that the melting point can vary with the rate of heating and the substance may decompose.[2]

Q2: What are the most common impurities in crude this compound?

A2: The most common synthesis route for this compound is the disulfonation of benzoic acid followed by hydrolysis.[3] Therefore, potential impurities may include:

  • Unreacted benzoic acid

  • Monosulfonated benzoic acids

  • Other isomers of dihydroxybenzoic acid (e.g., 2,5-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid)

  • Inorganic salts remaining from the workup steps.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on available data, suitable solvents for this compound include water, ethanol, and acetic acid.[1][2] It is also reported to be soluble in acetone and very soluble in diethyl ether.[3] The choice of solvent will depend on the specific impurities you are trying to remove.

Data Presentation: Solubility of this compound

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve a large amount of the this compound at its boiling point and a minimal amount at low temperatures. Below is a summary of known solubility data.

SolventTemperature (°C)Solubility
Water2084 g/L[4]
95% EthanolAmbient~50 g/L[5]
DMSO2531 mg/mL (201.14 mM)[6]
Acetic AcidHotSoluble[2]
AcetoneAmbientSoluble[3]
Diethyl EtherAmbientVery Soluble[3]

Experimental Protocols

Protocol 1: Recrystallization from Hot Acetic Acid

This protocol is adapted from a procedure in Organic Syntheses and is effective for removing colored impurities.[2]

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Decolorizing carbon (activated charcoal)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Hot funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot glacial acetic acid. For example, 16 grams of crude acid can be dissolved in approximately 85 mL of hot acetic acid.[2]

  • If the solution is colored, add a small amount of decolorizing carbon to the hot solution and swirl.

  • Set up a hot filtration apparatus using a hot funnel and fluted filter paper.

  • Filter the hot solution quickly to remove the decolorizing carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum. The resulting white needles should be anhydrous after drying at 100°C under vacuum for 2 hours.[2]

Mandatory Visualization

Recrystallization Workflow

RecrystallizationWorkflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Add Decolorizing Carbon (if solution is colored) dissolve->decolorize hot_filter Hot Filtration to Remove Insoluble Impurities decolorize->hot_filter cool Cool Filtrate Slowly to Induce Crystallization hot_filter->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash Crystals with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q4: My this compound is not dissolving in the hot solvent. What should I do?

A4: There are a few possibilities:

  • Not enough solvent: Add small portions of hot solvent until the solid dissolves. Be careful not to add too much, as this will reduce your yield.

  • Solvent is not hot enough: Ensure your solvent is at or near its boiling point.

  • Insoluble impurities: If a small amount of solid remains even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, proceed to the hot filtration step to remove it.

Q5: No crystals are forming after the solution has cooled. What is the problem?

A5: This is a common issue that can be resolved with the following steps:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.

  • Supersaturation: If inducing crystallization doesn't work, your solution may be too dilute. Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.

  • Cooling: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.

Q6: The product has "oiled out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. To address this:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool more slowly.

  • Change the solvent: If the problem persists, the chosen solvent may not be suitable. Recover your compound by evaporating the solvent and attempt the recrystallization with a different solvent.

Q7: My final product is still colored. What went wrong?

A7: A colored product indicates the presence of impurities.

  • Insufficient decolorizing carbon: You may not have used enough decolorizing carbon, or it may not have been mixed thoroughly with the hot solution.

  • Repeat recrystallization: The most effective solution is to repeat the recrystallization process, ensuring to use an adequate amount of decolorizing carbon during the appropriate step.

Troubleshooting Decision Tree

TroubleshootingRecrystallization Troubleshooting Recrystallization of this compound start Problem Encountered no_crystals No Crystals Formed Upon Cooling start->no_crystals oiling_out Product 'Oiled Out' start->oiling_out colored_product Final Product is Colored start->colored_product low_yield Low Yield of Recovered Product start->low_yield induce Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent repeat_recz Repeat Recrystallization with Decolorizing Carbon colored_product->repeat_recz check_filtrate Check Filtrate for Dissolved Product low_yield->check_filtrate reduce_solvent_volume Reduce Initial Solvent Volume low_yield->reduce_solvent_volume concentrate Concentrate Solution: - Boil off some solvent induce->concentrate If no success change_solvent Change Recrystallization Solvent reheat_add_solvent->change_solvent If problem persists

Caption: A decision tree to guide troubleshooting common issues during the recrystallization of this compound.

References

Technical Support Center: 3,5-Dihydroxybenzoic Acid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3,5-Dihydroxybenzoic acid in HPLC mobile phases.

Frequently Asked Questions (FAQs)

Q1: My this compound standard is precipitating in the mobile phase upon injection. What is the likely cause and how can I resolve this?

A1: Analyte precipitation is a common issue when the sample solvent is significantly different from the mobile phase. This compound is soluble in water (84 g/L at 20°C) and highly soluble in 95% ethanol.[1] If your sample is dissolved in a strong organic solvent like pure ethanol or DMSO and the initial mobile phase is highly aqueous, the compound can crash out upon injection.

Troubleshooting Steps:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.

  • Reduce Injection Volume: A smaller injection volume will be diluted more quickly by the mobile phase, reducing the chance of precipitation.[2]

  • Use a Weaker Sample Solvent: If you cannot use the mobile phase, try dissolving the sample in a solvent that is miscible with the mobile phase but has a lower elution strength.

Q2: I am observing poor peak shape (tailing or fronting) for this compound. Could this be related to solubility?

A2: Yes, poor peak shape can be indicative of solubility issues or secondary interactions with the stationary phase.

  • Peak Tailing: This can occur if the analyte has secondary interactions with the stationary phase, which can be pH-dependent for an acidic compound like this compound (pKa ≈ 4.04).[3][4] At a pH above its pKa, the carboxyl group will be deprotonated, and interactions with the stationary phase can change. Insufficient buffer capacity in the mobile phase can also lead to peak tailing.[5]

  • Peak Fronting: This is often a sign of column overload, where the concentration of the analyte is too high for the stationary phase to handle, potentially exacerbated by limited solubility in the mobile phase.[2]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: To ensure consistent ionization and minimize secondary interactions, buffer the mobile phase to a pH at least 1.5-2 units below the pKa of this compound (e.g., pH 2-2.5). Acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly used.[6][7]

  • Lower Sample Concentration: Prepare a more dilute sample to avoid column overload.

  • Increase Organic Content: A gradual increase in the organic modifier (acetonitrile or methanol) in the mobile phase can improve solubility and peak shape, but this will also decrease retention time in reversed-phase HPLC.

Q3: My this compound peak is very small, and I suspect low sensitivity due to poor solubility. How can I improve this?

A3: Low sensitivity can indeed be a result of limited solubility in the mobile phase, leading to incomplete dissolution of the sample or precipitation upon injection.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Experiment with different ratios of organic solvent (acetonitrile or methanol) to aqueous buffer to find a composition that provides both good solubility and adequate retention.

  • Consider a Different Organic Solvent: While acetonitrile is common, methanol may offer different solubility characteristics.

  • Sample Pre-treatment: Ensure your sample is fully dissolved before injection. Gentle heating or sonication can aid dissolution, but be cautious of potential degradation.

Troubleshooting Guide: Resolving this compound Solubility Issues

This guide provides a systematic approach to diagnosing and resolving solubility problems during the HPLC analysis of this compound.

Diagram: Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue Observed (Precipitation, Poor Peak Shape) check_sample_prep Step 1: Review Sample Preparation start->check_sample_prep is_solvent_compatible Is sample solvent compatible with mobile phase? check_sample_prep->is_solvent_compatible dissolve_in_mp Action: Dissolve sample in mobile phase or weaker solvent is_solvent_compatible->dissolve_in_mp No check_mp_composition Step 2: Evaluate Mobile Phase is_solvent_compatible->check_mp_composition Yes dissolve_in_mp->check_mp_composition is_ph_optimal Is pH optimal? (2-2.5 for RP) check_mp_composition->is_ph_optimal adjust_ph Action: Add acidifier (TFA, Formic Acid) to control pH is_ph_optimal->adjust_ph No is_organic_sufficient Is organic content sufficient for solubility? is_ph_optimal->is_organic_sufficient Yes adjust_ph->is_organic_sufficient increase_organic Action: Increase initial organic percentage in gradient or isocratic is_organic_sufficient->increase_organic No check_concentration Step 3: Check Analyte Concentration is_organic_sufficient->check_concentration Yes increase_organic->check_concentration is_overloaded Is column overloaded? (Fronting peaks) check_concentration->is_overloaded dilute_sample Action: Dilute sample is_overloaded->dilute_sample Yes end_unresolved End: Issue Persists (Consider alternative column chemistry, e.g., mixed-mode) is_overloaded->end_unresolved No end_resolved End: Issue Resolved dilute_sample->end_resolved

Caption: Troubleshooting workflow for this compound solubility in HPLC.

Data Summary: Solubility of this compound

PropertyValueSource
Water Solubility 84 g/L (at 20°C)[1][8]
Ethanol (95%) Solubility 50 mg/mL[1][4]
DMSO Solubility 31 mg/mL[9]
pKa ~4.04[3][4][10]
LogP 0.86[11][12]

Experimental Protocols

Protocol 1: Determining the Solubility of this compound in a Given Mobile Phase

This protocol outlines a method to empirically determine the saturation solubility of this compound in a specific HPLC mobile phase.

Objective: To prepare a saturated solution of this compound in the mobile phase and determine its concentration.

Materials:

  • This compound (solid)

  • HPLC-grade solvents for the mobile phase (e.g., water, acetonitrile, methanol)

  • Mobile phase additives (e.g., formic acid, TFA)

  • Vials with caps

  • Vortex mixer

  • Centrifuge or syringe filters (0.22 µm)

  • Calibrated HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare the Mobile Phase: Prepare the desired mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Create a Slurry: Add an excess amount of solid this compound to a known volume of the mobile phase in a vial (e.g., 10 mg in 1 mL). The solid should be in excess to ensure saturation.

  • Equilibrate: Tightly cap the vial and vortex vigorously for 2 minutes. Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for at least 1 hour, with intermittent vortexing.

  • Separate Undissolved Solid: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. Alternatively, filter the solution using a 0.22 µm syringe filter compatible with the solvents used.

  • Prepare for Analysis: Carefully transfer the supernatant (the saturated solution) to a clean vial.

  • Dilute and Analyze: Perform a series of accurate dilutions of the supernatant with the mobile phase to bring the concentration within the linear range of your calibration curve. Analyze the diluted samples by HPLC.

  • Quantify: Using a pre-established calibration curve for this compound, determine the concentration of the diluted samples. Back-calculate to find the concentration of the original saturated solution. This concentration represents the solubility in that mobile phase.

Protocol 2: Optimizing Mobile Phase for this compound Analysis

Objective: To develop a reversed-phase HPLC method with an optimal mobile phase that ensures good solubility, peak shape, and retention for this compound.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase)

  • HPLC system with UV detector, C18 column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Initial Scouting Gradient:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 255 nm).[13]

    • Run a fast scouting gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Inject the this compound standard.

    • From this run, determine the approximate percentage of Mobile Phase B at which the analyte elutes.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution percentage. For example, if it eluted at 30% B, you could run a gradient from 15% to 45% B over 15 minutes.

    • The goal is to achieve a good peak shape and resolution from any impurities.

  • Isocratic Method Development (if desired):

    • Based on the optimized gradient, calculate the isocratic mobile phase composition that would provide an appropriate retention time (typically a k' between 2 and 10).

    • Prepare and run the isocratic mobile phase.

  • Solubility and Peak Shape Check:

    • Throughout the optimization, monitor for any signs of precipitation (high backpressure) or poor peak shape.

    • If peak tailing is observed, ensure the pH of Mobile Phase A is sufficiently low (formic acid at 0.1% should achieve a pH around 2.7).

    • If fronting is observed, inject a lower concentration of the standard. If the problem persists, the solubility in that specific mobile phase composition may be limited, and a higher initial organic percentage may be required. Mixed-mode chromatography is also an effective alternative for separating dihydroxybenzoic acid isomers.[7][11][13]

References

Preventing degradation of 3,5-Dihydroxybenzoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3,5-Dihydroxybenzoic acid (3,5-DHBA) in solution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns brown or yellow Oxidation of 3,5-DHBA. This can be accelerated by exposure to light, high pH (alkaline conditions), and the presence of metal ions.1. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Control pH: Maintain a slightly acidic pH (ideally below 7). Prepare solutions in a suitable buffer if necessary. 3. Use high-purity solvents: Trace metal contaminants in solvents can catalyze oxidation. Use HPLC-grade or equivalent purity solvents. 4. Degas solvents: Removing dissolved oxygen by sparging with an inert gas (e.g., nitrogen or argon) can reduce oxidation.
Precipitate forms in the solution 1. Exceeded solubility limit: The concentration of 3,5-DHBA may be too high for the chosen solvent, especially at lower temperatures. 2. Degradation product precipitation: Some degradation products may be less soluble. 3. pH change: A shift in pH can affect the solubility of 3,5-DHBA.1. Check solubility: Refer to the solubility data for the specific solvent and temperature. Gentle warming and sonication may help dissolve the compound initially. 2. Filter the solution: If precipitation occurs after storage, it may be due to degradation. Filter the solution through a 0.22 µm syringe filter before use, but be aware that the concentration of the active compound may be lower. 3. Buffer the solution: Use a buffer to maintain a stable pH where 3,5-DHBA is most soluble.
Loss of biological activity or inconsistent experimental results Degradation of 3,5-DHBA leading to a lower effective concentration.1. Prepare fresh solutions: For sensitive experiments, it is always best to use freshly prepared solutions. 2. Proper storage: If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C for short-term and long-term storage, respectively. Avoid repeated freeze-thaw cycles. 3. Perform a stability check: If you suspect degradation, you can assess the stability of your solution using the protocol provided below.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound in solution?

A1: The primary factors are oxidation, exposure to light (photodegradation), and high pH (alkaline conditions). Phenolic compounds like 3,5-DHBA are susceptible to oxidation, which can be accelerated by light, the presence of oxygen, and metal ions. They are generally more stable in acidic to neutral conditions and degrade more rapidly in alkaline solutions.

Q2: What is the best solvent for dissolving this compound?

A2: this compound is soluble in water, ethanol, acetone, and diethyl ether. For biological experiments, Dimethyl Sulfoxide (DMSO) is also a common solvent, with a solubility of up to 31 mg/mL. The choice of solvent will depend on your specific experimental requirements. Always use high-purity, degassed solvents to minimize degradation.

Q3: How should I store my this compound stock solutions?

A3: For optimal stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in amber vials or tubes wrapped in foil to protect from light. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to one year), -80°C is preferable.

Q4: Can I use antioxidants to prevent the degradation of my 3,5-DHBA solution?

A4: While 3,5-DHBA itself has antioxidant properties, the addition of other antioxidants like ascorbic acid or EDTA (to chelate metal ions) could potentially enhance stability. However, the compatibility and effectiveness of such additions would need to be validated for your specific application to ensure they do not interfere with your experiments.

Q5: My solution has changed color. Is it still usable?

A5: A color change, typically to yellow or brown, is an indication of oxidation and degradation. While the solution may still contain some active 3,5-DHBA, the concentration will be lower than intended, and the presence of degradation products could interfere with your experiment. It is highly recommended to discard the discolored solution and prepare a fresh batch.

Quantitative Data on Degradation

The following table summarizes the extent of degradation of a 2 x 10⁻⁵ M aqueous solution of this compound under UV irradiation in the presence of 1 x 10⁻³ M hydrogen peroxide (H₂O₂) at various pH values. This data illustrates the impact of pH on photodegradation under oxidative conditions.

pHDegradation after 1 hour (%)Degradation after 2 hours (%)Degradation after 4 hours (%)Degradation after 6 hours (%)Degradation after 24 hours (%)
4.0~40~65>83>88>97
5.0~50~70>83>88>97
6.0~60~75>83>88>97
7.0~55~70>83>88>97

Data is estimated from graphical representations in a study by Santos et al. and demonstrates that while initial degradation rates may vary with pH, degradation is significant across the tested pH range under these specific oxidative and light-exposed conditions.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of this compound
  • Materials:

    • This compound powder

    • High-purity solvent (e.g., HPLC-grade DMSO, ethanol, or water)

    • Sterile, amber glass vials or polypropylene tubes

    • Inert gas (nitrogen or argon) (optional)

    • Sonicator

    • 0.22 µm syringe filter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the high-purity solvent to the desired final concentration.

    • (Optional) Degas the solvent by bubbling with an inert gas for 10-15 minutes before adding it to the powder. This will minimize dissolved oxygen.

    • Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath. Gentle warming may be used, but avoid excessive heat.

    • Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into single-use amber vials or tubes wrapped in aluminum foil.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Assessing the Stability of a this compound Solution
  • Objective: To determine the stability of a 3,5-DHBA solution under specific storage conditions (e.g., solvent, temperature, light exposure).

  • Methodology:

    • Prepare a stock solution of 3,5-DHBA according to the protocol above.

    • Immediately after preparation (Time 0), take an aliquot and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Also, record the visual appearance (color) of the solution.

    • Store the remaining aliquots under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the dark, etc.).

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot and analyze its concentration and appearance as in step 2.

    • Compare the concentration at each time point to the initial concentration at Time 0 to calculate the percentage of degradation.

    • Plot the percentage of 3,5-DHBA remaining versus time to determine the degradation kinetics.

Visualizations

Degradation_Prevention_Workflow Workflow for Preventing 3,5-DHBA Degradation start Start: Need for 3,5-DHBA Solution prep Solution Preparation start->prep storage Storage prep->storage Aliquot & Protect from Light use Experimental Use storage->use degradation Observe Degradation? (e.g., color change) use->degradation end End: Reliable Experimental Results degradation->end No troubleshoot Troubleshooting: - Check pH - Protect from light - Use fresh solution degradation->troubleshoot Yes troubleshoot->prep Re-prepare Solution

Caption: Workflow for preparing and handling 3,5-DHBA solutions to minimize degradation.

Degradation_Factors Key Factors Influencing 3,5-DHBA Degradation degradation 3,5-DHBA Degradation light Light Exposure (Photodegradation) light->degradation ph High pH (Alkaline Conditions) ph->degradation oxygen Oxygen (Oxidation) oxygen->degradation metals Metal Ions (Catalysis) metals->degradation temp High Temperature temp->degradation

Caption: Major factors contributing to the degradation of this compound in solution.

Technical Support Center: 3,5-Dihydroxybenzoic Acid (DHB) in MALDI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,5-Dihydroxybenzoic acid (DHB) matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences and challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: I am observing unexpected peaks at regular intervals in my spectrum.

Question: Why am I seeing a series of peaks in my MALDI-MS spectrum that are not related to my analyte of interest, particularly when using DHB as a matrix?

Answer: You are likely observing matrix adducts or matrix cluster ions, which are common when using this compound (DHB). DHB molecules can attach to your analyte or form clusters with themselves, leading to these additional peaks.

Troubleshooting Guide:

  • Cause 1: Analyte-Matrix Adducts: DHB can form adducts with the analyte, leading to peaks corresponding to the analyte mass plus the mass of one or more DHB molecules (or fragments of DHB). Common adducts include [M + (DHB-H₂O) + H]⁺ and [M + DHB + Na]⁺.[1][2][3][4] This phenomenon is frequently observed for a wide range of molecules, from lipids to peptides.[1][2][3]

  • Solution 1: Adduct Identification: First, calculate the mass difference between your expected analyte peak and the unexpected peaks. If the difference corresponds to the mass of DHB (154.12 Da) or a fragment (e.g., DHB - H₂O = 136.11 Da), you have likely identified a matrix adduct. Recognizing these adducts is crucial to avoid misinterpreting them as new compounds.[1][2]

  • Cause 2: Matrix Cluster Ions: DHB is known to form its own clusters, which can be a source of background noise, especially in the low mass range.[2][5] A common DHB cluster is observed at m/z 273, corresponding to [2DHB+H-2H₂O]⁺.[6]

  • Solution 2: Optimize Matrix-to-Analyte Ratio: Experiment with different matrix-to-analyte ratios. At optimal ratios, the analyte signal can suppress the matrix signal.[7] For some analytes, a higher matrix-to-analyte ratio can reduce the appearance of matrix cluster ions.

  • Solution 3: Use of "Super-DHB": For some applications, a mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid (often called "Super-DHB") can provide better results and potentially reduce matrix cluster formation.[1][2]

Issue 2: My analyte signal is weak or absent, and I see dominant peaks at M+23 and M+39.

Question: My analyte signal is suppressed, and I'm observing strong peaks that correspond to sodium and potassium adducts of my analyte. How can I reduce these alkali metal adducts?

Answer: The presence of sodium ([M+Na]⁺, +22.989 Da) and potassium ([M+K]⁺, +38.963 Da) adducts is a very common interference in MALDI-MS and can significantly suppress the desired protonated analyte signal ([M+H]⁺).[8] These ions originate from salts present in the sample, on the MALDI target plate, or in the solvents used.

Troubleshooting Guide:

  • Cause: Salt Contamination: Alkali metal salts are ubiquitous in laboratory environments and can be introduced at multiple steps of sample preparation.[8] Glassware can also be a source of sodium ions.[8]

  • Solution 1: Sample Clean-up: The most effective way to reduce salt adducts is to clean up the sample before MALDI analysis. Techniques like reverse-phase high-performance liquid chromatography (HPLC) or using ZipTip® pipette tips can effectively remove salts.[8][9]

  • Solution 2: On-Plate Washing: For some samples, a gentle on-plate wash can reduce salt contamination. After the sample and matrix have co-crystallized, a small droplet of cold, deionized water can be applied to the spot for a few seconds and then carefully removed.[9]

  • Solution 3: Addition of a Cation-Exchange Resin: In some cases, adding a small amount of a cation-exchange resin to the sample before mixing with the matrix can help to capture alkali metal ions.

  • Solution 4: Use of Additives: Adding a small amount of an acid, such as trifluoroacetic acid (TFA) at 0.1%, to the matrix solution can promote protonation of the analyte and reduce the formation of alkali adducts.[10] However, be aware that TFA itself can sometimes form adducts.

Issue 3: I am analyzing a complex mixture, and some of my analytes are not being detected.

Question: In my complex biological sample, I can only detect the most abundant analytes, while others are missing. What could be causing this signal suppression?

Answer: This phenomenon is known as ion suppression, where highly abundant or easily ionizable molecules in a mixture can inhibit the ionization of less abundant or less easily ionizable analytes.[5][11] The choice of matrix and sample preparation are critical in mitigating this effect.

Troubleshooting Guide:

  • Cause: Competition for Ionization: In the MALDI plume, there is a finite amount of charge available. Analytes with higher proton affinity or lower ionization energy will be preferentially ionized, suppressing the signal from other molecules.[5]

  • Solution 1: Use of Matrix Mixtures: For complex samples like peptide libraries, using a mixture of matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA) and DHB, can improve the ionization of a wider range of analytes and reduce signal suppression.[12][13]

  • Solution 2: Matrix Additives: The addition of certain compounds to the matrix can enhance the signal of specific analytes. For example, phosphoric acid has been used as an additive to improve the detection of phosphopeptides.[11]

  • Solution 3: Sample Fractionation: If possible, simplifying the sample mixture through techniques like liquid chromatography (LC) or gel electrophoresis before MALDI analysis can significantly reduce ion suppression.

  • Solution 4: Analyte Derivatization: For certain classes of molecules that are difficult to ionize, chemical derivatization can be employed to introduce a more readily ionizable group, thereby enhancing their signal.[5]

Issue 4: My results are not reproducible, and the signal intensity varies greatly across the sample spot.

Question: I am observing poor shot-to-shot reproducibility. Why is my signal so inconsistent when I move the laser across the sample spot?

Answer: Poor reproducibility is often due to inhomogeneous co-crystallization of the analyte and the DHB matrix.[14] DHB can form large, irregular crystals, leading to "hot spots" of high signal and other areas with little to no signal.[14][15]

Troubleshooting Guide:

  • Cause: Inhomogeneous Crystal Formation: The way the matrix and sample are deposited on the MALDI target greatly influences the crystal formation. The "dried-droplet" method can sometimes lead to a "coffee ring" effect, where the analyte is concentrated at the edges of the spot.[14]

  • Solution 1: Optimize Matrix Deposition: Experiment with different matrix application techniques. Automated methods like robotic spotting or sprayers can provide more uniform matrix layers and improve reproducibility compared to manual spotting.[16][17] The "thin layer" method, where a base layer of matrix is created before the sample is applied, can also yield more homogeneous crystals.[18]

  • Solution 2: Adjust Solvent Composition: The solvent system used to dissolve the DHB matrix can affect crystallization. Varying the ratio of organic solvent (e.g., acetonitrile) to water can influence crystal size and morphology.[18]

  • Solution 3: Use of Matrix Additives: Some additives can act as crystallization aids, promoting the formation of smaller, more uniform crystals.

  • Solution 4: Explore DHB Isomers: While 2,5-DHB is the most common, other isomers of dihydroxybenzoic acid exist. For certain applications, a different isomer might provide better crystallization and performance.[19][20][21] For instance, 2,5-DHB has been shown to form smaller crystals compared to other isomers.[19]

Issue 5: I am analyzing small molecules, and the spectrum is very noisy in the low mass range.

Question: When analyzing low molecular weight compounds with DHB, I see a very high background signal that obscures my analyte peaks. How can I reduce this background noise?

Answer: DHB itself can generate a significant number of background ions in the low mass range (below m/z 500) due to photochemical reactions and fragmentation upon laser irradiation.[5][22] This makes the analysis of small molecules challenging.

Troubleshooting Guide:

  • Cause: Matrix-Derived Background Ions: The DHB matrix produces a variety of ions that can interfere with the detection of small molecule analytes.[5]

  • Solution 1: Consider an Alternative Matrix: For the analysis of small molecules, especially free fatty acids, alternative matrices that produce less background in the low mass range, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or inorganic matrices like graphene, may be more suitable.[5]

  • Solution 2: Adjust Laser Fluence: Use the minimum laser energy necessary to obtain a good analyte signal. Higher laser fluences can increase the formation of matrix-derived background ions.

  • Solution 3: Subtract a Blank Spectrum: Acquire a spectrum of the DHB matrix alone (without the analyte) and subtract it from the sample spectrum. This can help to identify which peaks originate from the matrix.

Quantitative Data Summary

The following tables summarize common adducts and matrix-related ions observed when using this compound (DHB) as a MALDI matrix.

Table 1: Common Adducts of an Analyte (M)

Adduct TypeChemical FormulaMass Shift (Da)
Protonated[M+H]⁺+1.007
Sodiated[M+Na]⁺+22.989
Potassiated[M+K]⁺+38.963
DHB Adduct (dehydrated)[M + (DHB-H₂O) + H]⁺+137.117
DHB Adduct (sodiated)[M + DHB + Na]⁺+177.109

Table 2: Common DHB Matrix-Related Background Ions

Ion DescriptionPutative FormulaObserved m/z
Protonated DHB[DHB+H]⁺155.034
Sodiated DHB[DHB+Na]⁺177.016
DHB Dimer Cluster[2DHB+H-2H₂O]⁺273.076

Experimental Protocols

Protocol 1: Standard Dried-Droplet Sample Preparation for Peptides

  • Matrix Solution Preparation: Prepare a saturated solution of DHB in a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (TFA).[18] Vortex the solution thoroughly. If not fully dissolved, centrifuge and use the supernatant.

  • Sample-Matrix Mixture: Mix the analyte solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spotting: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air dry at room temperature.

  • Analysis: Once the solvent has completely evaporated and crystals have formed, the target can be loaded into the mass spectrometer for analysis.

Protocol 2: On-Plate Washing to Reduce Salt Contamination

  • Prepare Sample Spot: Follow steps 1-4 of the Standard Dried-Droplet protocol.

  • Washing: Once the spot is completely dry, carefully place a 1-2 µL droplet of cold, deionized water onto the spot.

  • Incubation: Let the water sit for 2-5 seconds.

  • Removal: Carefully aspirate the water droplet from the spot using a pipette.

  • Drying: Allow the spot to air dry completely before analysis.[9]

Visualizations

Troubleshooting_Workflow start Start: Poor Quality Spectrum check_peaks Identify Unexpected Peaks start->check_peaks check_signal Evaluate Analyte Signal start->check_signal adducts Adducts Present? (Matrix or Salt) check_peaks->adducts signal_suppression Signal Weak or Absent? check_signal->signal_suppression adducts->check_signal No cleanup Solution: Sample Cleanup (e.g., ZipTip) adducts->cleanup Yes reproducibility Poor Reproducibility? signal_suppression->reproducibility No change_matrix Solution: Change Matrix or Use Additives signal_suppression->change_matrix Yes optimize_ratio Solution: Optimize Matrix:Analyte Ratio reproducibility->optimize_ratio No optimize_deposition Solution: Optimize Crystal Deposition reproducibility->optimize_deposition Yes end End: Improved Spectrum cleanup->end optimize_ratio->end change_matrix->end optimize_deposition->end

Caption: A workflow for troubleshooting common issues in MALDI-MS using a DHB matrix.

Interference_Relationships Contaminants Sample Contaminants (Salts, Detergents) Alkali_Adducts Alkali Adducts ([M+Na]⁺, [M+K]⁺) Contaminants->Alkali_Adducts Signal_Suppression Signal Suppression Contaminants->Signal_Suppression Matrix_Props DHB Matrix Properties (Crystallization, Photochemistry) Matrix_Adducts Matrix Adducts & Clusters Matrix_Props->Matrix_Adducts Poor_Crystals Inhomogeneous Crystals Matrix_Props->Poor_Crystals Background_Noise Low Mass Background Noise Matrix_Props->Background_Noise Sample_Prep Sample Preparation (Deposition, Ratio) Sample_Prep->Poor_Crystals Sample_Prep->Signal_Suppression Alkali_Adducts->Signal_Suppression Poor_Reproducibility Poor Reproducibility Poor_Crystals->Poor_Reproducibility

Caption: The relationship between root causes and observed interferences in DHB MALDI-MS.

References

Technical Support Center: Optimizing Signal Intensity with 3,5-DHB Matrix in MALDI-TOF

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance signal intensity when using 3,5-dihydroxybenzoic acid (3,5-DHB) as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for a 3,5-DHB matrix solution?

A1: The optimal concentration of 3,5-DHB can vary depending on the analyte and solvent system. However, a common starting point is a saturated solution or a concentration of approximately 10 mg/mL.[1] For specific applications, concentrations may range from 5 mg/mL to 40 mg/mL.[2][3] It is often recommended to prepare the matrix solution fresh for each experiment to ensure consistency.[4]

Q2: What are the best solvents for preparing a 3,5-DHB matrix solution?

A2: A combination of an organic solvent and acidified water is typically used to dissolve 3,5-DHB and the analyte. Common solvent systems include 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[3][5] Methanol can also be used as the organic solvent.[4] The choice of solvent can impact crystallization and signal intensity, so some optimization may be necessary for your specific application.

Q3: What is the recommended sample-to-matrix ratio?

A3: A molar ratio of sample to matrix in the range of 1:1000 to 1:10,000 is generally recommended.[1] In practice, this is often achieved by mixing the sample and matrix solutions in a volume ratio of 1:1 to 1:9 (sample:matrix).[6] For samples with low abundance, a 1:1 ratio may be more suitable.[6]

Q4: Which sample deposition technique is best for 3,5-DHB?

A4: The dried-droplet method is the most common and straightforward technique for use with 3,5-DHB.[3][6] This involves mixing the sample and matrix solutions, depositing a small volume (0.5-1 µL) onto the MALDI target plate, and allowing it to air dry.[3][6] The sandwich method, where a layer of matrix is applied before and after the sample, can also be effective.[7]

Q5: For which types of analytes is 3,5-DHB a suitable matrix?

A5: While 2,5-DHB is more commonly used, 3,5-DHB can be a suitable matrix for the analysis of phospholipids in negative ion mode.[8][9] It has also been noted for its utility with modified peptides and polyethylene glycols (PEGs).[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal Poor co-crystallization of sample and matrix.- Remake the matrix solution; ensure it is fresh.[4]- Vary the sample-to-matrix ratio; try a 1:1 and a 1:9 (sample:matrix) ratio.[6]- Ensure the solvent system is appropriate for both your analyte and the 3,5-DHB matrix.[1]
Sample concentration is too low or too high.- Prepare a dilution series of your sample (e.g., 1:1, 1:5, 1:10) to find the optimal concentration.[10]
Presence of interfering substances (salts, detergents).- Desalt and purify your sample using techniques like ZipTips.[7]- A simple cleaning step for the dried spot can be to gently wash the surface with cold water or 0.1% TFA.[6]
Suboptimal laser power.- Gradually increase the laser power in the instrument settings. Be aware that excessive power can lead to peak broadening.[11]
Poor Peak Resolution Inhomogeneous crystal formation.- Try the "sandwich" spotting technique: deposit a thin layer of matrix, let it dry, add your sample, let it dry, and then add another thin layer of matrix.[7]- Regulating the temperature of the sample plate during drying can improve crystal homogeneity.[12]
High laser energy.- Decrease the laser energy in small increments to find a balance between signal intensity and resolution.[11]
Inconsistent Results (Poor Shot-to-Shot Reproducibility) Non-uniform "sweet spots" in the crystal lattice.- Search for a more consistent area of the spot to acquire data from.[10]- Improving crystal homogeneity through controlled drying or different spotting techniques can help.[12]
Matrix solution degradation.- Always use a freshly prepared matrix solution for the best reproducibility.[4]

Quantitative Data Summary

Table 1: Recommended 3,5-DHB Matrix Concentrations and Solvent Systems

ConcentrationSolvent SystemNotes
Saturated Solution50% Acetonitrile / 0.1% TFA in WaterA common starting point for many applications.[3][5]
10 mg/mL50% Acetonitrile / 0.1% TFA in WaterA standard concentration for general use.
15 mg/mLMethanolAn alternative solvent system that can be effective.[4]
40 mg/mL50% Methanol / 0.1% Formic Acid in WaterUsed in some automated sprayer applications.[2]

Experimental Protocols

Protocol 1: Preparation of Saturated 3,5-DHB Matrix Solution

Materials:

  • This compound (3,5-DHB)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), proteomics grade

  • Ultrapure water

  • Microcentrifuge tubes

Procedure:

  • Add enough 3,5-DHB powder to a 1.5 mL microcentrifuge tube to cover the bottom.

  • Prepare a solvent mixture of 50% acetonitrile and 0.1% TFA in ultrapure water.

  • Add 1 mL of the solvent mixture to the microcentrifuge tube containing the 3,5-DHB.

  • Vortex the tube vigorously for at least 30 seconds to dissolve the matrix. A small amount of undissolved matrix should remain at the bottom, indicating a saturated solution.

  • Centrifuge the tube for 1-2 minutes at high speed to pellet the undissolved solid.

  • Carefully transfer the supernatant (the saturated matrix solution) to a new, clean microcentrifuge tube.

  • This solution should be prepared fresh daily for optimal performance.[4]

Protocol 2: Dried-Droplet Sample Preparation Method

Materials:

  • Prepared saturated 3,5-DHB matrix solution

  • Analyte sample dissolved in an appropriate solvent (e.g., 0.1% TFA in water)

  • MALDI target plate

  • Pipettes and tips

Procedure:

  • In a clean microcentrifuge tube, mix your analyte solution with the saturated 3,5-DHB matrix solution. A common starting ratio is 1:1 (v/v). For example, mix 1 µL of your sample with 1 µL of the matrix solution.

  • Pipette the mixture up and down several times to ensure it is homogeneous.

  • Deposit 0.5 to 1.0 µL of the final mixture onto a spot on the MALDI target plate.[3]

  • Allow the droplet to air dry completely at room temperature. Do not use heat, as this can negatively affect crystal formation.[6]

  • Once the spot is completely dry (it should have a crystalline appearance), the plate is ready for analysis in the MALDI-TOF mass spectrometer.

Visualizations

G Dried-Droplet Sample Preparation Workflow prep_matrix Prepare Saturated 3,5-DHB Matrix Solution mix Mix Sample and Matrix (e.g., 1:1 ratio) prep_matrix->mix prep_sample Prepare Analyte Solution prep_sample->mix spot Deposit 0.5-1 µL of Mixture onto Plate mix->spot dry Air Dry at Room Temperature spot->dry analyze Analyze in MALDI-TOF MS dry->analyze G Troubleshooting Low Signal Intensity start Low or No Signal Detected check_matrix Is the matrix solution fresh? start->check_matrix remake_matrix Prepare a fresh matrix solution check_matrix->remake_matrix No check_ratio Have you optimized the sample:matrix ratio? check_matrix->check_ratio Yes remake_matrix->check_ratio vary_ratio Test different ratios (e.g., 1:1, 1:9) check_ratio->vary_ratio No check_contaminants Could salts or detergents be present? check_ratio->check_contaminants Yes vary_ratio->check_contaminants clean_sample Clean the sample (e.g., ZipTip) check_contaminants->clean_sample Yes check_laser Is the laser power optimized? check_contaminants->check_laser No clean_sample->check_laser adjust_laser Gradually increase laser power check_laser->adjust_laser No success Signal Improved check_laser->success Yes adjust_laser->success

References

Side reactions to avoid during the sulfonation of benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of benzoic acid. Our aim is to help you minimize unwanted side reactions and optimize the synthesis of your target sulfonic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the sulfonation of benzoic acid?

When benzoic acid is treated with fuming sulfuric acid (H₂SO₄), the main product is m-sulfobenzoic acid.[1] The carboxylic acid group (-COOH) is a deactivating group and a meta-director in electrophilic aromatic substitution reactions, meaning it directs the incoming sulfonic acid group (-SO₃H) to the meta position on the benzene ring.[1]

Q2: What are the most common side reactions to avoid during the sulfonation of benzoic acid?

The primary side reactions of concern are:

  • Di-sulfonation: The introduction of a second sulfonic acid group onto the benzene ring, typically yielding 3,5-disulfobenzoic acid.

  • Sulfone Formation: The reaction of two benzoic acid molecules (one of which is sulfonated) to form a sulfone byproduct.

  • Desulfonation: The reversal of the sulfonation reaction, which can occur under certain conditions, such as high temperatures in the presence of dilute acid.

Q3: How can I minimize the formation of di-sulfonated byproducts?

Di-sulfonation is favored by harsh reaction conditions. To minimize it:

  • Control Reaction Temperature: Avoid excessively high temperatures.

  • Use Appropriate Sulfonating Agent Concentration: Using a large excess of a highly concentrated sulfonating agent (e.g., high-percentage oleum) can promote di-sulfonation.

  • Limit Reaction Time: Prolonged reaction times can lead to the formation of the di-substituted product.

A procedure for the synthesis of 3,5-dihydroxybenzoic acid starts with a di-sulfonation of benzoic acid, which is achieved by heating benzoic acid with fuming sulfuric acid (30% SO₃) at 240-250°C for 5 hours, indicating that these harsh conditions favor di-sulfonation.[2]

Q4: What causes sulfone formation and how can it be prevented?

Sulfone formation is a significant side reaction in many aromatic sulfonation processes. While specific data for benzoic acid is limited, in the sulfonation of benzene and toluene, sulfone formation can be as high as 25-30%. To mitigate sulfone formation:

  • Temperature Control: Lowering the reaction temperature can reduce the rate of sulfone formation.

  • Inhibitors: For some aromatic sulfonations, the addition of inhibitors like sodium sulfite has been shown to reduce sulfone formation. The addition of sodium benzenesulfonate has also been used to inhibit diphenyl sulfone formation during the sulfonation of benzene.[3]

Q5: What is the role of water in the sulfonation reaction?

Water can have a significant impact on the reaction. The sulfonation reaction is reversible, and the presence of water can promote the reverse reaction (desulfonation), especially at elevated temperatures.[4] Sulfonation with sulfuric acid is an equilibrium process due to the water produced during the reaction. To drive the reaction to completion, it is often necessary to use a dehydrating agent or remove the water as it is formed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of m-sulfobenzoic acid Reaction conditions are too mild (low temperature, low concentration of sulfonating agent, short reaction time).Increase the reaction temperature or use a more concentrated sulfonating agent (oleum). A procedure for the preparation of meta-sulfobenzoic acid involves adding 20% oleum to benzoic acid at a temperature of 125° to 140° C and holding the temperature at 130° C for one hour.[5]
Desulfonation is occurring.Avoid excessive temperatures and the presence of excess water. If using sulfuric acid, consider a method to remove water as it forms.
Significant amount of di-sulfonated product detected Reaction conditions are too harsh (high temperature, high concentration of oleum, long reaction time).Reduce the reaction temperature and/or the concentration of free SO₃ in the oleum. Optimize the reaction time to favor mono-sulfonation.
Presence of a high molecular weight, insoluble byproduct This is likely a sulfone byproduct.Lower the reaction temperature. Consider the addition of a sulfone inhibitor if compatible with your reaction and downstream processing.
Product is difficult to purify The product is highly water-soluble, making extraction difficult.Purification can be challenging. Consider precipitating the product as a salt. For example, meta-sulfobenzoic acid can be precipitated as its sodium salt by treating the reaction mixture with a sodium chloride solution.[5] Recrystallization from water or aqueous ethanol can also be an effective purification method.

Experimental Protocols

Preparation of m-Sulfobenzoic Acid

This protocol is adapted from a patented process for the preparation of meta-sulfobenzoic acid.[5]

  • In a suitable reaction vessel, place benzoic acid.

  • With stirring, add 20% oleum (a solution of 20% sulfur trioxide in sulfuric acid) to the benzoic acid. The addition should be controlled to maintain a reaction temperature between 125°C and 140°C.

  • After the addition is complete, maintain the reaction mixture at 130°C for one hour.

  • To isolate the product, the reaction mixture can be dissolved in a saturated sodium chloride solution.

  • Cool the solution to below 12°C (typically between 2°C and 12°C) to precipitate the sodium salt of m-sulfobenzoic acid.

  • Filter the precipitate and wash it with a cold (e.g., 5°C) aqueous solution of sodium chloride (5-10%).

Preparation of 3,5-Disulfobenzoic Acid

This protocol is based on the initial step for the synthesis of this compound and is designed to favor di-sulfonation.[2]

  • In a Kjeldahl flask, combine 200 g of benzoic acid with 500 ml of fuming sulfuric acid (containing approximately 30% free sulfur trioxide).

  • Heat the mixture in an oil bath at a temperature of 240-250°C for 5 hours.

  • After heating, allow the mixture to cool to room temperature. The resulting product is the di-sulfonated benzoic acid.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Distribution in Aromatic Sulfonation

Reaction ConditionEffect on Mono-sulfonationEffect on Di-sulfonationEffect on Sulfone Formation
Increasing Temperature Rate increases, but may decrease at very high temperatures due to desulfonation.Rate significantly increases.Rate significantly increases.
Increasing Oleum Concentration (Free SO₃) Rate increases.Rate significantly increases.Rate may increase.
Increasing Reaction Time Yield increases up to a point, then may decrease if side reactions are significant.Yield increases.Yield increases.
Presence of Water Can lead to the reverse reaction (desulfonation), reducing yield.Less favorable in the presence of water.Generally less favorable.

Note: This table represents general trends in aromatic sulfonation and may be used as a guide for the sulfonation of benzoic acid.

Visualizations

SulfonationPathways BenzoicAcid Benzoic Acid mSBA m-Sulfobenzoic Acid BenzoicAcid->mSBA + H₂SO₄/SO₃ (Desired Reaction) Sulfone Sulfone Byproduct BenzoicAcid->Sulfone + m-Sulfobenzoic Acid (Side Reaction) mSBA->BenzoicAcid - H₂SO₄ (Desulfonation) DiSBA 3,5-Disulfobenzoic Acid mSBA->DiSBA + H₂SO₄/SO₃ (Side Reaction)

Caption: Reaction pathways in the sulfonation of benzoic acid.

TroubleshootingLogic cluster_observations Observed Issue cluster_causes Potential Cause cluster_solutions Recommended Action LowYield Low Yield of m-Sulfobenzoic Acid MildConditions Reaction Conditions Too Mild LowYield->MildConditions HighDiSBA High Level of Di-sulfonated Product HarshConditions Reaction Conditions Too Harsh HighDiSBA->HarshConditions HighSulfone High Level of Sulfone Byproduct HighTemp High Reaction Temperature HighSulfone->HighTemp IncreaseSeverity Increase Temperature/ Oleum Concentration MildConditions->IncreaseSeverity DecreaseSeverity Decrease Temperature/ Oleum Concentration HarshConditions->DecreaseSeverity LowerTemp Lower Reaction Temperature HighTemp->LowerTemp

Caption: Troubleshooting logic for sulfonation of benzoic acid.

References

Technical Support Center: Enhancing Resolution of Dihydroxybenzoic Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of dihydroxybenzoic acid (DHBA) isomers. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in separating these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate dihydroxybenzoic acid (DHBA) isomers using standard reversed-phase HPLC?

A1: DHBA isomers are positional isomers, meaning they have the same molecular formula and functional groups, but differ in the substitution pattern on the benzene ring.[1] This results in very similar physicochemical properties, such as hydrophobicity.[2] Standard reversed-phase HPLC primarily separates compounds based on hydrophobicity, so isomers with similar hydrophobic characteristics will co-elute or have very poor resolution.[1][3]

Q2: What alternative HPLC methods can improve the resolution of DHBA isomers?

A2: To achieve better separation of DHBA isomers, it is often necessary to employ alternative chromatographic modes that exploit subtle differences in their properties other than just hydrophobicity. Effective approaches include:

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with both reversed-phase and ion-exchange functionalities.[1][2] This allows for separation based on both hydrophobicity and ionic interactions, which can differ sufficiently between isomers to enable resolution.[1]

  • Hydrogen-Bonding Chromatography: This approach utilizes stationary phases designed to interact with analytes through hydrogen bonding. The accessibility of the hydroxyl and carboxylic acid groups for hydrogen bonding can vary between DHBA isomers, providing a basis for separation.[4]

Q3: What types of columns are recommended for separating DHBA isomers?

A3: Several commercially available columns have been shown to be effective for the separation of DHBA isomers:

  • Mixed-Mode Columns:

    • Primesep D[2]

    • Amaze TR[1][3]

    • Coresep SB[5]

  • Hydrogen-Bonding Columns:

    • SHARC 1[4]

Q4: How does the mobile phase composition affect the separation of DHBA isomers?

A4: The mobile phase composition is a critical factor in achieving good resolution of DHBA isomers. Key parameters to optimize include:

  • Organic Modifier Concentration (e.g., Acetonitrile): Adjusting the percentage of the organic modifier in the mobile phase controls the retention time of the isomers.[5]

  • Buffer pH: The pH of the mobile phase affects the ionization state of the acidic DHBA isomers, which in turn influences their interaction with the stationary phase, particularly in mixed-mode chromatography.[5]

  • Buffer Concentration: The concentration of the buffer can also impact the retention and selectivity of the separation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of DHBA isomers.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Possible Causes:

  • Inappropriate Column Chemistry: Using a standard C18 or other reversed-phase column may not provide sufficient selectivity for positional isomers.[6]

  • Suboptimal Mobile Phase Conditions: The mobile phase composition may not be optimized to exploit the subtle differences between the isomers.[7]

  • Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution.[8]

Solutions:

  • Switch to an Alternative Column:

    • For a multi-faceted separation mechanism, use a mixed-mode column (e.g., Primesep D, Amaze TR).[1][2]

    • To leverage differences in hydrogen bonding potential, consider a hydrogen-bonding column (e.g., SHARC 1).[4]

  • Optimize the Mobile Phase:

    • Adjust Organic Modifier Percentage: Perform a gradient or a series of isocratic runs with varying concentrations of acetonitrile or methanol to find the optimal balance between retention and resolution.

    • Modify pH: Systematically vary the pH of the aqueous portion of the mobile phase to alter the ionization of the DHBA isomers and improve selectivity.

    • Vary Buffer Concentration: Evaluate the effect of different buffer concentrations on the separation.

  • Reduce Sample Concentration: Dilute the sample or reduce the injection volume to prevent column overload.[8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase (e.g., with residual silanols on silica-based columns) can cause peak tailing.

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.[8]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analytes, it can result in peak tailing.

Solutions:

  • Use a High-Purity, End-Capped Column: If using a reversed-phase column, ensure it is a modern, high-purity, and well-end-capped version to minimize silanol interactions.

  • Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the DHBA isomers.

  • Reduce Sample Load: Decrease the concentration of the sample or the injection volume.[8]

  • Consider a Different Column Type: Mixed-mode or hydrogen-bonding columns may provide better peak shapes for these compounds.[2][4]

Issue 3: Irreproducible Retention Times

Possible Causes:

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs can lead to shifting retention times.

  • Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the organic component can alter the elution strength.

  • Temperature Variations: Changes in the column temperature can affect retention times.[6]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention behavior.

Solutions:

  • Ensure Proper Equilibration: Allow at least 10-15 column volumes of the mobile phase to pass through the column before the first injection and between gradient runs.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.

  • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[7]

  • Monitor Column Performance: Regularly check the column's performance with a standard mixture and replace it if you observe a significant loss of efficiency or changes in selectivity.

Data and Methodologies

Summary of HPLC Methods for DHBA Isomer Separation
Method Type Column Mobile Phase Detection Separated Isomers
Mixed-ModeAmaze TR (4.6x50 mm, 3 µm)20% Acetonitrile with 15 mM Ammonium Formate, pH 3UV 255 nm2,3-, 2,4-, 2,5-, 3,4-, and 3,5-DHBA[1]
Mixed-ModePrimesep DDetails not specifiedNot specifiedIsomers of dihydroxybenzoic acid[2]
Hydrogen-BondingSHARC 1 (3.2x100 mm, 5 µm)Acetonitrile, Methanol, and additives (e.g., formic acid)UV, LC/MS2,4-, 2,5-, 2,6-, and 3,5-DHBA[4]
Reversed-PhaseC18Methanol/1% aqueous Acetic Acid (40:60, v/v), pH 4UV 280 nm2,3-DHBA and related compounds[9]
Reversed-PhaseC18Acetonitrile/1% aqueous Formic Acid with 0.25% Trichloroacetic Acid (1:5, v/v), pH 2UV 280 nm2,3-DHBA in cell cultures[9]
Detailed Experimental Protocols

Protocol 1: Mixed-Mode Separation of Five DHBA Isomers

This protocol is based on the method described for the Amaze TR column.[1]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Amaze TR column (4.6x50 mm, 3 µm, 100Å).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Ammonium formate.

    • Formic acid.

    • Ultrapure water.

    • DHBA isomer standards (2,3-, 2,4-, 2,5-, 3,4-, and 3,5-DHBA).

  • Mobile Phase Preparation:

    • Prepare a 15 mM ammonium formate solution in water.

    • Adjust the pH of the ammonium formate solution to 3.0 with formic acid.

    • The mobile phase consists of 20% acetonitrile and 80% of the 15 mM ammonium formate buffer (pH 3).

  • Sample Preparation:

    • Dissolve the DHBA isomer standards in the mobile phase to a final concentration of approximately 0.3 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 3 µL.

    • Detection: UV at 255 nm.

    • Column Temperature: Ambient.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 15 minutes.

    • Inject the sample.

    • Run the analysis and record the chromatogram.

Visualized Workflows

HPLC_Troubleshooting_Workflow start Start: Poor DHBA Isomer Resolution check_column Is a standard C18 column being used? start->check_column switch_column Switch to Mixed-Mode or H-Bonding Column check_column->switch_column Yes optimize_mp Optimize Mobile Phase (Organic %, pH, Buffer Conc.) check_column->optimize_mp No switch_column->optimize_mp check_overload Is the column overloaded? optimize_mp->check_overload reduce_load Reduce Sample Concentration / Injection Volume check_overload->reduce_load Yes review_results Review Resolution check_overload->review_results No reduce_load->review_results review_results->check_column Poor end_good End: Resolution Achieved review_results->end_good Good end_bad Contact Technical Support review_results->end_bad No Improvement

Caption: Troubleshooting workflow for poor resolution of DHBA isomers.

Method_Development_Workflow start Start: Develop DHBA Isomer Separation Method select_column Select Column Chemistry (Mixed-Mode or H-Bonding) start->select_column initial_screening Initial Screening with Generic Gradient select_column->initial_screening evaluate_screening Evaluate Peak Elution and Initial Separation initial_screening->evaluate_screening optimize_gradient Optimize Gradient Slope and Time evaluate_screening->optimize_gradient optimize_ph Systematically Vary Mobile Phase pH optimize_gradient->optimize_ph fine_tune Fine-Tune Organic Modifier Percentage optimize_ph->fine_tune validate_method Validate Method (Reproducibility, Robustness) fine_tune->validate_method end End: Finalized Method validate_method->end

Caption: Workflow for developing an HPLC method for DHBA isomer separation.

References

Validation & Comparative

A Head-to-Head Battle of Isomers: 3,5-Dihydroxybenzoic Acid vs. 2,5-Dihydroxybenzoic Acid as MALDI Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving optimal analytical results. This guide provides a comprehensive comparison of two isomeric dihydroxybenzoic acids, 3,5-DHB and 2,5-DHB, as MALDI matrices, supported by experimental data and detailed protocols to inform your selection for various analyte classes.

Dihydroxybenzoic acid (DHB) is a family of organic compounds that have proven to be effective matrices for the analysis of a wide range of molecules by MALDI-TOF mass spectrometry. Among the different isomers, 2,5-dihydroxybenzoic acid (2,5-DHB) has emerged as a workhorse matrix, widely used for its versatility. However, its isomer, 3,5-dihydroxybenzoic acid (3,5-DHB), also possesses characteristics that make it a viable, and in some cases, preferable alternative. This comparison guide delves into the performance of these two matrices for the analysis of key biomolecules.

General Properties and Chemical Structures

Both 3,5-DHB and 2,5-DHB are small organic acids that readily absorb UV light, a critical property for a MALDI matrix. Their primary role is to co-crystallize with the analyte and absorb the laser energy, leading to a soft ionization of the analyte molecules.

PropertyThis compound (3,5-DHB)2,5-Dihydroxybenzoic Acid (2,5-DHB)
Chemical Formula C₇H₆O₄C₇H₆O₄
Molar Mass 154.12 g/mol 154.12 g/mol
Chemical Structure
alt text
alt text
Common Acronym 3,5-DHB2,5-DHB, Gentisic Acid

Performance Comparison Across Analyte Classes

The choice between 3,5-DHB and 2,5-DHB is highly dependent on the nature of the analyte and the desired ionization mode (positive or negative).

Lipids and Phospholipids

A key study directly comparing the six isomers of dihydroxybenzoic acid for the analysis of phospholipids revealed significant differences in their performance.

Analyte ClassIonization Mode3,5-DHB Performance2,5-DHB Performance
Acidic LipidsPositiveVery weak ion signals[1]Good quality spectra [1]
PhospholipidsNegativeSuitable [1]Suitable [1]
Peptides and Proteins

While direct quantitative comparisons of 3,5-DHB and 2,5-DHB for peptides and proteins are limited in the reviewed literature, the widespread use of 2,5-DHB in proteomics suggests its general suitability. A computational study investigating the interaction of both matrices with the tripeptide Valine-Proline-Leucine (VPL) indicated that proton transfer from the 2,5-DHB radical cation to the peptide is spontaneous and exoergic. In contrast, the 3,5-DHB radical cation was found to be a less efficient proton donor to VPL, which may translate to lower ionization efficiency for peptides in the positive ion mode.

Further experimental studies are required to provide a definitive quantitative comparison of signal intensity, resolution, and mass accuracy for a broad range of peptides and proteins.

Small Molecules

For general small molecule analysis, the choice of matrix will depend on the specific properties of the analyte, including its acidity/basicity and polarity. Given the performance characteristics observed with lipids and peptides, it is reasonable to extrapolate that 2,5-DHB would be a more versatile starting point for the analysis of a variety of small molecules in the positive ion mode. However, for acidic small molecules where negative ion detection is preferred, 3,5-DHB may offer comparable or even superior performance.

Experimental Protocols

The following are detailed methodologies for the preparation and application of 3,5-DHB and 2,5-DHB as MALDI matrices.

Matrix Solution Preparation

This compound (3,5-DHB)

  • Stock Solution (10 mg/mL): Dissolve 10 mg of 3,5-DHB in 1 mL of a solvent mixture. A common solvent system is 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA). For analytes that are less soluble in aqueous solutions, a higher percentage of organic solvent (e.g., 70% acetonitrile) can be used.

  • Preparation: Vortex the solution vigorously for 1-2 minutes to ensure the matrix is fully dissolved. If any particulate matter remains, centrifuge the tube and use the supernatant.

2,5-Dihydroxybenzoic Acid (2,5-DHB)

  • Stock Solution (10 mg/mL): Dissolve 10 mg of 2,5-DHB in 1 mL of a solvent mixture. A common solvent system is 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Preparation: Vortex the solution thoroughly until the matrix is completely dissolved. For some applications, a saturated solution is prepared by adding an excess of DHB to the solvent, vortexing, and then using the clear supernatant after centrifugation.

Sample Deposition: The Dried-Droplet Method

The dried-droplet method is the most common technique for sample preparation in MALDI.

Caption: A simplified workflow of the dried-droplet method for MALDI sample preparation.

Protocol:

  • Mixing: Mix the analyte solution and the matrix solution in a 1:1 volume ratio in a microcentrifuge tube. The final analyte concentration should typically be in the low femtomole to low picomole per microliter range.

  • Deposition: Pipette 0.5 to 1 µL of the mixture onto a spot on the MALDI target plate.

  • Crystallization: Allow the droplet to air dry completely at room temperature. This process allows the analyte to co-crystallize with the matrix.

  • Analysis: Once the spot is dry, the target plate can be loaded into the mass spectrometer for analysis.

Logical Relationships in MALDI-TOF Analysis

The success of a MALDI-TOF experiment is dependent on a series of interconnected factors, from sample preparation to data acquisition.

MALDI_Logic cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_output Data Output Analyte Analyte Properties (MW, Polarity, pKa) Matrix Matrix Selection (3,5-DHB vs. 2,5-DHB) Analyte->Matrix Solvent Solvent System (ACN/Water/TFA) Matrix->Solvent Deposition Deposition Method (Dried-Droplet) Solvent->Deposition Laser Laser Fluence Deposition->Laser Detector Detector Settings Laser->Detector Calibration Mass Calibration Detector->Calibration Signal Signal-to-Noise Ratio Calibration->Signal Resolution Mass Resolution Calibration->Resolution Accuracy Mass Accuracy Calibration->Accuracy

Caption: Key factors influencing the outcome of a MALDI-TOF mass spectrometry experiment.

Conclusion

The selection between 3,5-DHB and 2,5-DHB as a MALDI matrix is not a one-size-fits-all decision. For researchers working with acidic lipids in the positive ion mode, 2,5-DHB is demonstrably superior. In the negative ion mode for phospholipids, both matrices are viable options. While 2,5-DHB is the more established and versatile matrix for a broader range of analytes, particularly in proteomics, the potential of 3,5-DHB in specific applications, especially in the negative ion mode, should not be overlooked. Further quantitative experimental comparisons are necessary to fully elucidate the performance differences between these two isomers for a wider array of molecules. This guide provides a foundational understanding to aid researchers in making an informed choice of matrix to achieve high-quality and reliable MALDI-MS data.

References

A Head-to-Head Comparison of MALDI Matrices: 3,5-DHB, Sinapinic Acid, and CHCA for Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of protein analysis using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, the choice of matrix is a critical determinant of success. The matrix co-crystallizes with the analyte, absorbs the laser energy, and facilitates the soft ionization of the protein or peptide molecules. This guide provides a comprehensive comparison of three widely used matrices: 2,5-Dihydroxybenzoic acid (DHB), sinapinic acid (SA), and α-cyano-4-hydroxycinnamic acid (CHCA), to aid researchers, scientists, and drug development professionals in selecting the optimal matrix for their specific applications.

Performance Characteristics at a Glance

The selection of a MALDI matrix is primarily dictated by the mass range of the analyte. The following table summarizes the key performance characteristics of 3,5-DHB, sinapinic acid, and CHCA, offering a clear comparison to guide your choice.

Feature3,5-DHB (2,5-DHB)Sinapinic Acid (SA)α-Cyano-4-hydroxycinnamic Acid (CHCA)
Primary Application Peptides, Glycoproteins, Glycans[1]High molecular weight proteins (>10,000 Da)[1][2]Peptides and smaller proteins (<10,000 Da)[1][3]
Mass Range Broad, effective for low to mid-mass ranges10,000 - 150,000 Da[2]Up to ~30,000 Da, optimal for <10,000 Da
Ionization Type "Soft" matrix, less fragmentation[1]"Softer" matrix than CHCA, less fragmentation[1]"Hard" matrix, can induce fragmentation[1]
Crystal Morphology Large, needle-like crystals which can lead to "sweet spot" issues[1]Forms small, homogenous crystals[1]Forms small, homogenous crystals, leading to good resolution[1][4]
Solubility Soluble in water and organic solvents[1]Not soluble in water, soluble in organic solvents[1]Not soluble in water, soluble in organic solvents[1]
Key Advantages Tolerant to contaminants, good for glycoproteins[1]Excellent for large proteins, provides good sensitivity in the high mass range[2][5]High sensitivity and resolution for peptides[4]
Key Disadvantages Inhomogeneous crystallization can lower resolution[1]Can form adducts with analyte ions[1]Can cause fragmentation of larger or labile molecules, matrix clusters can interfere in the low mass range[1][6]

Experimental Protocols

Reproducible and high-quality MALDI-TOF data rely on meticulous sample preparation. Below are detailed experimental protocols for the use of 3,5-DHB, sinapinic acid, and CHCA.

Matrix Solution Preparation
  • 3,5-DHB (commonly used as 2,5-DHB): Prepare a solution of 10-20 mg/mL in a solvent mixture such as 30% acetonitrile, 0.1% trifluoroacetic acid (TFA) in water.[7] For glycoproteins, some protocols recommend a solution in water or low percentage ethanol.[8]

  • Sinapinic Acid (SA): Prepare a 10 mg/mL solution in a solvent mixture of 50:50 (v/v) acetonitrile and 0.1% TFA in water.[9] Ensure the matrix is fully dissolved.

  • α-Cyano-4-hydroxycinnamic Acid (CHCA): Prepare a saturated solution (approximately 5-10 mg/mL) in a 50:50 (v/v) acetonitrile and 0.1% TFA in water solution.[6][10] The solution should be centrifuged, and only the supernatant used to avoid undissolved particles.[10]

Sample Deposition: Dried-Droplet Method

The dried-droplet method is the most common technique for sample preparation.[11][12]

  • Analyte Preparation: Ensure the protein or peptide sample is at an appropriate concentration, typically in the range of 0.5-10 pmol/µL.[10] The sample should be free of salts and detergents, which can interfere with crystallization and ionization.[13]

  • Mixing: Mix the analyte solution with the matrix solution in a 1:1 to 1:10 ratio (analyte:matrix) in a microcentrifuge tube.[10]

  • Spotting: Pipette 0.5-1 µL of the mixture onto the MALDI target plate.[10]

  • Crystallization: Allow the droplet to air-dry at room temperature. This process allows the analyte to co-crystallize with the matrix.

  • Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind matrix selection, the following diagrams have been generated using the DOT language.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Plate Preparation cluster_analysis Mass Spectrometry Analyte Prepare Analyte (0.5-10 pmol/µL) Mix Mix Analyte & Matrix Analyte->Mix Matrix Prepare Matrix Solution Matrix->Mix Spot Spot Mixture on Target Mix->Spot Dry Air-Dry to Co-crystallize Spot->Dry Load Load Target into MS Dry->Load Analyze Acquire Mass Spectrum Load->Analyze Data Data Analysis Analyze->Data

A simplified workflow for MALDI-TOF protein analysis.

Matrix_Selection result result AnalyteMass Analyte Molecular Weight? LowMass < 10,000 Da AnalyteMass->LowMass Low HighMass > 10,000 Da AnalyteMass->HighMass High LowMass->result CHCA Glycosylated Glycosylated? HighMass->Glycosylated Glycosylated->result Yes 3,5-DHB Glycosylated->result No Sinapinic Acid

A decision tree for selecting the appropriate MALDI matrix.

Concluding Remarks

The choice between 3,5-DHB, sinapinic acid, and CHCA is fundamentally driven by the molecular weight and biochemical nature of the protein or peptide under investigation. For high-throughput peptide analysis and proteomics, CHCA is often the matrix of choice due to its high sensitivity and resolution for smaller molecules. When analyzing large, intact proteins, sinapinic acid demonstrates superior performance. For the specialized analysis of glycoproteins and other post-translationally modified proteins, 3,5-DHB's gentle ionization and tolerance to contaminants make it an invaluable tool. By understanding the distinct advantages and limitations of each matrix and adhering to robust experimental protocols, researchers can significantly enhance the quality and reliability of their MALDI-TOF mass spectrometry data.

References

The Biomarker Battle: Alkylresorcinols Versus 3,5-Dihydroxybenzoic Acid for Whole Grain Intake Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate assessment of whole grain intake is critical in nutritional research and clinical studies, given the established health benefits associated with whole grain consumption. While food frequency questionnaires and dietary records are commonly used, they are subject to recall bias and measurement error. Consequently, the use of objective biomarkers has gained prominence. Among the leading candidates for whole grain wheat and rye intake are alkylresorcinols (ARs) and their primary metabolite, 3,5-dihydroxybenzoic acid (3,5-DHBA). This guide provides a comprehensive comparison of these two biomarkers, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Executive Summary

Alkylresorcinols are phenolic lipids found almost exclusively in the bran layer of wheat and rye, making them highly specific biomarkers for the intake of whole grains from these sources.[1][2] Upon consumption, ARs are metabolized in the liver to compounds including this compound (3,5-DHBA) and 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA), which are then excreted in urine and can be detected in plasma.[3][4] While plasma ARs provide a direct measure of intake, their relatively short half-life reflects recent consumption. In contrast, urinary 3,5-DHBA has a longer half-life, potentially offering a window into more habitual intake. However, the specificity of 3,5-DHBA is a point of contention, as it can also be found in other food sources.[5][6] This guide delves into the experimental evidence to compare their utility.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from studies comparing the performance of alkylresorcinols and their metabolites as biomarkers of whole grain intake.

Table 1: Pharmacokinetic Properties of Alkylresorcinols and Their Metabolites

BiomarkerMatrixHalf-life (t½)Time to Maximum Concentration (Tmax)Reference
Alkylresorcinols (ARs)Plasma~5 hours~10 hours (in rats)[7][8]
This compound (3,5-DHBA)Plasma~10.1 hours~6 hours[4]
3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA)Plasma~16.3 hours~6 hours[4]

Table 2: Correlation of Biomarkers with Whole Grain Intake

StudyBiomarkerMatrixCorrelation with Whole Grain Intake (r-value)p-value
Landberg et al. (2008)Plasma AlkylresorcinolsPlasmar = 0.58< 0.001
Söderholm et al. (2009)3,5-DHBAPlasmaNot directly reported, but established as a metabolite-
Söderholm et al. (2009)DHPPAPlasmaNot directly reported, but established as a metabolite-
McKeown et al. (2015)Urinary Total AR Metabolites (DHBA + DHPPA)24-h UrineDose-dependent increase with WG wheat intake< 0.001
McKeown et al. (2015)Plasma Total ARsPlasmaTended to be higher, but not significantp = 0.42

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of key experimental protocols from cited research.

Protocol 1: Quantification of Plasma Alkylresorcinols

This protocol is based on the methodology described in studies by Landberg et al.[9]

  • Sample Collection: Fasting blood samples are collected in tubes containing EDTA. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Lipid Extraction: Plasma lipids, including ARs, are extracted using a solvent system such as diethyl ether or through solid-phase extraction.

  • Derivatization: The extracted ARs are derivatized to make them volatile for gas chromatography analysis. This is typically done by silylation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The derivatized samples are injected into a GC-MS system. The different AR homologues (e.g., C17:0, C19:0, C21:0, C23:0, C25:0) are separated based on their retention times and quantified using a mass spectrometer.

  • Quantification: The concentration of each AR homologue is determined by comparing its peak area to that of an internal standard. The total plasma AR concentration is the sum of the concentrations of the individual homologues.

Protocol 2: Quantification of Urinary Alkylresorcinol Metabolites (3,5-DHBA and DHPPA)

This protocol is a summary of the methods used in the study by McKeown et al.[10]

  • Sample Collection: 24-hour urine samples are collected from subjects. Aliquots are stored at -80°C.

  • Enzymatic Deconjugation: Urinary metabolites are often conjugated (e.g., glucuronidated or sulfated). An enzymatic hydrolysis step using β-glucuronidase and sulfatase is performed to release the free forms of 3,5-DHBA and DHPPA.

  • Extraction: The deconjugated metabolites are extracted from the urine matrix using a solvent like ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: The extracted samples are analyzed by HPLC. The metabolites are separated on a chromatography column and detected using an electrochemical detector, which is highly sensitive for phenolic compounds.

  • Quantification: The concentrations of 3,5-DHBA and DHPPA are determined by comparing their peak areas to those of authentic standards.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of alkylresorcinols and a typical experimental workflow for biomarker validation.

Alkylresorcinol_Metabolism WG_Intake Whole Grain (Wheat/Rye) Intake ARs Alkylresorcinols (ARs) in Bran WG_Intake->ARs Absorption Absorption in Small Intestine ARs->Absorption Liver Liver Metabolism (β-oxidation) Absorption->Liver DHBA This compound (3,5-DHBA) Liver->DHBA DHPPA 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA) Liver->DHPPA Excretion Urinary Excretion DHBA->Excretion DHPPA->Excretion Biomarker_Validation_Workflow cluster_study_design Study Design cluster_analysis Biomarker Analysis cluster_validation Validation Intervention Controlled Whole Grain Intervention Study Data_Collection Dietary Records & Biological Sample Collection (Blood, Urine) Intervention->Data_Collection Quantification Quantification of Alkylresorcinols (Plasma) & 3,5-DHBA (Urine) Data_Collection->Quantification Correlation Correlation Analysis: Biomarker Levels vs. Recorded Intake Quantification->Correlation Performance Assessment of Specificity, Sensitivity, and Dose-Response Correlation->Performance

References

The Quest for a Reliable Whole-Grain Intake Biomarker: Validating 3,5-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 3,5-dihydroxybenzoic acid (3,5-DHBA) as a biomarker for rye and wheat consumption reveals it to be a promising candidate, particularly when measured in urine. However, its performance must be considered in the context of its parent compounds, alkylresorcinols (ARs), and other emerging biomarkers. This guide provides a comparative overview of these biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The accurate assessment of dietary intake is a cornerstone of nutritional research. Self-reported dietary data is notoriously prone to bias and inaccuracies, making the identification of objective biomarkers a critical goal. For whole-grain rye and wheat, staples in many diets, several compounds have been investigated for their potential to serve as reliable indicators of consumption. Among these, this compound (3,5-DHBA), a metabolite of alkylresorcinols, has garnered significant attention.

Performance Comparison of Key Biomarkers

The validation of a dietary biomarker hinges on its specificity, sensitivity, and the strength of its correlation with the intake of the target food. The following tables summarize the quantitative data from various studies, comparing 3,5-DHBA with its primary alternatives: plasma alkylresorcinols and other urinary alkylresorcinol metabolites.

BiomarkerMatrixType of Correlation with Whole-Grain IntakeCorrelation Coefficient (r)Key Findings & Citations
This compound (3,5-DHBA) UrineModeratep < 0.001Urinary excretion of 3,5-DHBA increases significantly with higher doses of whole-grain rye and wheat. It shows a moderate correlation with rye intake.[1]
3-(3,5-dihydroxyphenyl)-propanoic acid (DHPPA) UrineModeratep < 0.001Similar to 3,5-DHBA, urinary DHPPA shows a moderate correlation with whole-grain rye consumption.[1]
Total Urinary AR Metabolites (3,5-DHBA + DHPPA) UrineStrongp < 0.001The combination of major AR metabolites in urine demonstrates a strong, dose-dependent response to whole-grain wheat intake and may be a more robust biomarker than individual metabolites.[2][3]
Plasma Alkylresorcinols (Total ARs) PlasmaWeak to Moderatep < 0.05Plasma AR concentrations increase with whole-grain intake and can distinguish between low and high consumers. However, the correlation is generally weaker than that of urinary metabolites and can be influenced by factors like sex and plasma lipid levels.[1][4]
Benzoxazinoids (e.g., DIBOA, DIMBOA) Urine, PlasmaEmergingNot consistently reportedThese compounds are specific to wheat and rye and show promise as intake biomarkers, with several derivatives identified in urine and plasma following whole-grain consumption.[5][6][7]

Experimental Protocols: A Methodological Overview

The accurate measurement of these biomarkers is crucial for their validation and application in research. Below are detailed methodologies for the analysis of urinary 3,5-DHBA and plasma alkylresorcinols.

Experimental Protocol 1: Quantification of Urinary this compound (3,5-DHBA) by LC-MS/MS

This protocol outlines a common method for the analysis of 3,5-DHBA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • To deconjugate glucuronidated and sulfated metabolites, treat a 1 mL aliquot of urine with β-glucuronidase/sulfatase from Helix pomatia in an acetate buffer (pH 5.0) and incubate overnight at 37°C.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration. Condition a C18 SPE cartridge with methanol and water. Load the hydrolyzed urine sample, wash with water, and elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 3,5-DHBA and an appropriate internal standard (e.g., a deuterated analog).

    • Quantification: Generate a calibration curve using standard solutions of 3,5-DHBA of known concentrations.

Experimental Protocol 2: Quantification of Plasma Alkylresorcinols (ARs) by GC-MS

This protocol describes a validated method for the determination of various alkylresorcinol homologs in human plasma using gas chromatography-mass spectrometry (GC-MS).[8]

1. Sample Preparation:

  • To 200 µL of plasma, add an internal standard (e.g., a non-naturally occurring AR homolog).

  • Perform a liquid-liquid extraction with a solvent like diethyl ether to isolate the lipids, including ARs.

  • Evaporate the organic solvent and purify the extract using solid-phase extraction (SPE) on a silica-based cartridge.

  • Derivatize the ARs to make them volatile for GC analysis. This is typically done by silylating the hydroxyl groups using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

2. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless injection mode.

    • Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to separate the different AR homologs based on their chain length.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron ionization (EI).

    • Scan Mode: Selected ion monitoring (SIM) to enhance sensitivity and selectivity by monitoring the characteristic ions of the derivatized AR homologs.

    • Quantification: Create a calibration curve using standard solutions of the targeted AR homologs.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in biomarker validation, the following diagrams are provided.

biomarker_validation_workflow cluster_study_design Study Design & Sample Collection cluster_analytical_procedure Analytical Procedure cluster_data_analysis Data Analysis & Validation cluster_outcome Outcome Dietary_Intervention Dietary Intervention (Whole-Grain vs. Refined Grain) Sample_Collection Biological Sample Collection (Urine, Plasma) Dietary_Intervention->Sample_Collection Dietary_Assessment Dietary Intake Assessment (Food Diaries, FFQs) Dietary_Intervention->Dietary_Assessment Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation Correlation_Analysis Correlation Analysis (Biomarker vs. Intake) Dietary_Assessment->Correlation_Analysis Biomarker_Quantification Biomarker Quantification (LC-MS/MS, GC-MS) Sample_Preparation->Biomarker_Quantification Biomarker_Quantification->Correlation_Analysis Performance_Evaluation Performance Evaluation (Sensitivity, Specificity) Correlation_Analysis->Performance_Evaluation Validated_Biomarker Validated Biomarker Performance_Evaluation->Validated_Biomarker

Caption: Experimental workflow for the validation of a dietary biomarker.

logical_relationship Whole_Grain_Intake Whole-Grain Rye & Wheat Intake Alkylresorcinols Alkylresorcinols (ARs) in Whole Grains Whole_Grain_Intake->Alkylresorcinols Absorption_Metabolism Absorption & Metabolism Alkylresorcinols->Absorption_Metabolism Plasma_ARs Plasma Alkylresorcinols (Parent Compounds) Absorption_Metabolism->Plasma_ARs Direct Absorption Urinary_Metabolites Urinary AR Metabolites Absorption_Metabolism->Urinary_Metabolites Metabolic Conversion DHBA This compound (3,5-DHBA) Urinary_Metabolites->DHBA DHPPA 3-(3,5-dihydroxyphenyl)-propanoic acid (DHPPA) Urinary_Metabolites->DHPPA

Caption: Logical relationship of 3,5-DHBA as a biomarker.

Conclusion and Future Directions

The available evidence strongly supports the use of urinary alkylresorcinol metabolites, including 3,5-DHBA, as reliable biomarkers for assessing whole-grain rye and wheat intake. In particular, the measurement of total urinary AR metabolites appears to offer a robust and sensitive alternative to plasma ARs, which can be influenced by various physiological factors.

For researchers and professionals in drug development, the choice of biomarker will depend on the specific context of the study. For short-term intervention studies assessing compliance, urinary metabolites like 3,5-DHBA provide a sensitive and responsive measure. For longer-term epidemiological studies, a combination of biomarkers, potentially including both plasma ARs and urinary metabolites, may provide a more comprehensive picture of habitual intake.

Future research should focus on further validating these biomarkers in diverse populations and exploring the potential of other compounds, such as benzoxazinoids, to serve as complementary or even superior indicators of whole-grain consumption. The continued development and refinement of analytical methodologies will also be crucial in enhancing the accuracy and feasibility of using these biomarkers in large-scale studies.

References

A Comparative Analysis of the Antioxidant Activity of Dihydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of scientific literature reveals significant variations in the antioxidant capacities of dihydroxybenzoic acid (DHBA) isomers, highlighting the critical role of hydroxyl group positioning on their biological activity. This comparison guide synthesizes experimental data from multiple studies to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the antioxidant potential of these phenolic compounds.

The antioxidant activity of DHBA isomers is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The number and location of hydroxyl (-OH) groups on the benzoic acid ring are the principal determinants of this activity. Isomers with hydroxyl groups in the ortho or para positions to each other, such as 2,3-DHBA, 2,5-DHBA, and 3,4-DHBA, consistently demonstrate superior antioxidant effects compared to those with meta-positioned hydroxyl groups like 2,4-DHBA, 2,6-DHBA, and 3,5-DHBA.[1][2] This is often explained by the greater stability of the resulting phenoxyl radical through resonance delocalization.[2]

Quantitative Comparison of Antioxidant Activity

To facilitate a direct comparison, the following tables summarize the antioxidant activities of various DHBA isomers as determined by several common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, Ferric Reducing Antioxidant Power (FRAP) assay, and Cupric Reducing Antioxidant Capacity (CUPRAC) assay.

IsomerDPPH Radical Scavenging Activity (IC50, µM)Reference
2,3-DHBALower than 2,4-DHBA, 3,5-DHBA, 2,6-DHBA[1]
2,4-DHBALowest antioxidant potential[1]
2,5-DHBALower than 3,4,5-THB, but higher than others[1]
2,6-DHBANegligible activity at analyzed concentrations[1]
3,4-DHBALower than 2,5-DHBA[1]
3,5-DHBALowest antioxidant potential[1]
IsomerABTS Radical Cation Scavenging Activity (% Inhibition at 50 µM)Reference
2,3-DHBA86.40[1]
2,4-DHBA16.17[1]
2,5-DHBA80.11[1]
2,6-DHBA8.12[1]
3,4-DHBA74.51[1]
3,5-DHBA60.39[1]
IsomerFerric Reducing Antioxidant Power (FRAP, µM Fe²⁺ at 50 µM)Reference
2,3-DHBA173.79[1]
2,4-DHBANegative value[1]
2,5-DHBA236.00[1]
3,4-DHBA44.22[1]
IsomerCupric Reducing Antioxidant Capacity (CUPRAC, µM Trolox Equivalents at 50 µM)Reference
2,3-DHBA60.83[1]
2,4-DHBALowest cupric-reducing ability[1]
2,5-DHBA68.77[1]
2,6-DHBALowest cupric-reducing ability[1]
3,4-DHBA60.53[1]
3,5-DHBALowest cupric-reducing ability[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and aid in the design of future experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that a hydrogen donor is an antioxidant. DPPH is a stable free radical with a deep violet color, which becomes colorless or pale yellow upon reduction by an antioxidant.

Procedure:

  • Prepare a stock solution of the test compounds (DHBA isomers) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).[3]

  • Prepare a working solution of DPPH in the same solvent to a final concentration that gives an absorbance of approximately 1.0 at 517 nm.[3]

  • In a 96-well microplate or cuvettes, add a defined volume of various concentrations of the test samples or standards.[4]

  • Add an equal volume of the DPPH working solution to each well/cuvette to initiate the reaction.[3]

  • Include a blank containing only the solvent and the DPPH solution.[3]

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • Measure the absorbance at 517 nm using a spectrophotometer.[3]

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[5] The typical ratio is 10:1:1 (v/v/v).

  • Prepare a series of standard solutions of FeSO₄·7H₂O.

  • Add a small volume of the sample or standard to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 to 40 minutes).[6][7]

  • Measure the absorbance of the colored product (Fe²⁺-TPTZ complex) at 593 nm.[7]

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of the ferrous iron standard.

Visualizing Experimental Workflow and Relationships

To clarify the process of comparing the antioxidant activities of DHBA isomers, the following workflow diagram is provided.

experimental_workflow cluster_isomers DHBA Isomers cluster_assays Antioxidant Assays cluster_data Data Analysis cluster_conclusion Conclusion I1 2,3-DHBA A1 DPPH Assay I1->A1 A2 ABTS Assay I1->A2 A3 FRAP Assay I1->A3 A4 CUPRAC Assay I1->A4 I2 2,4-DHBA I2->A1 I2->A2 I2->A3 I2->A4 I3 2,5-DHBA I3->A1 I3->A2 I3->A3 I3->A4 I4 2,6-DHBA I4->A1 I4->A2 I4->A3 I4->A4 I5 3,4-DHBA I5->A1 I5->A2 I5->A3 I5->A4 I6 3,5-DHBA I6->A1 I6->A2 I6->A3 I6->A4 D1 Quantitative Data (IC50, % Inhibition, etc.) A1->D1 A2->D1 A3->D1 A4->D1 D2 Comparative Analysis D1->D2 C1 Structure-Activity Relationship D2->C1

Caption: Experimental workflow for the comparative study of DHBA isomers.

The relationship between the position of the hydroxyl groups and the resulting antioxidant activity is a key takeaway from these studies.

structure_activity_relationship cluster_positions Hydroxyl Group Positions cluster_activity Antioxidant Activity Ortho Ortho (e.g., 2,3-DHBA) High High Activity Ortho->High Promotes Resonance Stabilization Para Para (e.g., 2,5-DHBA, 3,4-DHBA) Para->High Promotes Resonance Stabilization Meta Meta (e.g., 2,4-DHBA, 2,6-DHBA, 3,5-DHBA) Low Low Activity Meta->Low Less Effective Stabilization

Caption: Structure-activity relationship of DHBA isomers.

References

A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Separation of 3,5-Dihydroxybenzoic Acid from Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomeric compounds are critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the separation of 3,5-dihydroxybenzoic acid from its structural isomers, including 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dihydroxybenzoic acid. The subtle positional differences in the hydroxyl groups on the benzene ring present a significant chromatographic challenge, often leading to co-elution with standard reversed-phase methods.

Performance Comparison of HPLC Methods

The separation of dihydroxybenzoic acid isomers is often difficult to achieve with a single separation mechanism like reversed-phase chromatography due to their very similar hydrophobic properties.[1] More advanced techniques such as mixed-mode chromatography, which leverages subtle differences in both hydrophobic and ionic characteristics, have demonstrated superior selectivity and peak shape.[1][2][3] Another effective approach involves hydrogen-bonding interactions.

Below is a summary of the performance of different HPLC columns and methods for the separation of these isomers.

Column TypeSeparation PrincipleKey AdvantagesTypical Elution Order (when specified)Reference
Amaze TR Mixed-Mode (Reversed-Phase, Anion- and Cation-Exchange)Good selectivity and peak shape for all isomers.3,4-, 3,5-, 2,3-, 2,5-, 2,4-Dihydroxybenzoic acid[2][3]
Coresep SB Mixed-Mode (Reversed-Phase, Anion- and Cation-Exchange)Fast, robust, and reproducible method.Not specified[2]
Primesep D Mixed-ModeGood selectivity and peak shape by utilizing differences in hydrophobic and ionic properties.3,4-, 3,5-, 2,4-, 2,5-, 2,3-Dihydroxybenzoic acid[1]
SHARC 1 Hydrogen-BondingSeparation based on the accessibility of hydroxyl groups.2,6-, 2,4-, 3,5-, 2,5-Dihydroxybenzoic acid[4]
Ultrasphere C18 Reversed-PhaseStandard approach, but may have limitations in resolving all isomers without careful method optimization.3,5-, 3,4-, 2,5-, 2,6-, 2,4-, 2,3-Dihydroxybenzoic acid[5][6]

Experimental Protocols

Detailed methodologies for the most effective HPLC separations are provided below.

Method 1: Mixed-Mode Chromatography on Amaze TR Column

This method is effective for the separation of five dihydroxybenzoic acid isomers.

  • Column: Amaze TR, 4.6 x 50 mm, 3 µm, 100Å[2][3]

  • Separation Modes: Reversed-phase, anion-exchange[2][3]

  • Mobile Phase: 20% Acetonitrile (ACN) with 15 mM Ammonium Formate (AmFm) at pH 3[2][3]

  • Flow Rate: 1 mL/min[2][3]

  • Detection: UV at 255 nm[2][3]

  • Injection Volume: 3 µL[2][3]

  • Sample Concentration: 0.3 mg/mL[2][3]

Method 2: Hydrogen-Bonding Chromatography on SHARC 1 Column

This method separates isomers based on the accessibility of their hydroxyl and carboxylic acid groups for hydrogen bonding.

  • Column: SHARC 1, 3.2 x 100 mm, 5 µm, 100Å[4]

  • Mobile Phase: Acetonitrile (MeCN) / Methanol (MeOH) with additives such as formic acid or ammonium formate[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV at 270 nm, compatible with LC/MS[4]

Method 3: Reversed-Phase Chromatography on a C18 Column

A traditional reversed-phase method can also be employed, although it may require gradient elution to achieve separation.

  • Column: Ultrasphere C18, 250 mm × 4.6 mm i.d., 5 µm[5]

  • Mobile Phase:

    • Solvent A: Acetonitrile–water–acetic acid–trifluoroacetic acid (10:89.1:0.8:0.1, v/v/v/v)[5]

    • Solvent B: Acetonitrile–water–acetic acid–trifluoroacetic acid (89.1:10:0.8:0.1, v/v/v/v)[5]

  • Gradient: 0–25 min, 0–5% B[5]

  • Flow Rate: 1 mL/min[5]

  • Temperature: 40°C[5]

  • Detection: UV at 280 nm[5]

Alternative Separation Technique: High-Speed Counter-Current Chromatography (HSCCC)

For preparative scale separations, High-Speed Counter-Current Chromatography (HSCCC) offers an alternative to HPLC. This technique avoids irreversible sample adsorption by using two immiscible liquid phases.[5] A study successfully separated five dihydroxybenzoic acid isomers (2,3-, 2,4-, 2,6-, 3,4-, and 3,5-) in a single run using a dual-rotation elution method with an n-hexane–ethyl acetate–methanol–water (1:5:1.5:5) solvent system.[5][7][8]

Visualizing the Workflow and Isomer Relationships

To aid in method selection and understanding the separation challenge, the following diagrams illustrate a logical workflow and the structural relationships of the dihydroxybenzoic acid isomers.

HPLC Method Selection Workflow start Define Separation Goal: Separate this compound from its Isomers analytical_vs_prep Analytical or Preparative Scale? start->analytical_vs_prep hplc_methods Consider HPLC Methods analytical_vs_prep->hplc_methods Analytical hsccc Consider HSCCC for Preparative Scale analytical_vs_prep->hsccc Preparative separation_mechanism Choose Separation Mechanism hplc_methods->separation_mechanism analysis Analysis and Data Interpretation hsccc->analysis mixed_mode Mixed-Mode Chromatography (e.g., Amaze TR, Primesep D) - High Selectivity separation_mechanism->mixed_mode Primary Choice h_bonding Hydrogen-Bonding (e.g., SHARC 1) - Alternative Selectivity separation_mechanism->h_bonding Alternative reversed_phase Reversed-Phase (C18) - Standard but may require extensive optimization separation_mechanism->reversed_phase Conventional optimization Method Optimization (Mobile Phase, Gradient, pH) mixed_mode->optimization h_bonding->optimization reversed_phase->optimization optimization->analysis

Caption: Workflow for selecting a suitable chromatographic method.

Dihydroxybenzoic Acid Isomers cluster_isomers Structural Isomers of Dihydroxybenzoic Acid 3,5-DHBA This compound 2,3-DHBA 2,3-Dihydroxybenzoic acid 2,4-DHBA 2,4-Dihydroxybenzoic acid 2,5-DHBA 2,5-Dihydroxybenzoic acid 2,6-DHBA 2,6-Dihydroxybenzoic acid 3,4-DHBA 3,4-Dihydroxybenzoic acid

Caption: The structural isomers of dihydroxybenzoic acid.

References

Differentiating Dihydroxybenzoic Acid Isomers: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of dihydroxybenzoic acid (DHBA) isomers is a critical analytical challenge. These isomers, possessing the same molecular weight but differing in the positions of their hydroxyl groups, often exhibit distinct biological activities. This guide provides a comprehensive comparison of their differentiation using mass spectral techniques, supported by experimental data and detailed protocols.

The six isomers of dihydroxybenzoic acid—2,3-DHBA, 2,4-DHBA, 2,5-DHBA, 2,6-DHBA, 3,4-DHBA, and 3,5-DHBA—present a unique challenge due to their structural similarities. However, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for their effective separation and individual characterization based on distinct fragmentation patterns.

Comparative Analysis of Mass Spectral Data

The key to differentiating DHBA isomers via mass spectrometry lies in the subtle yet significant differences in their fragmentation patterns upon collision-induced dissociation (CID). While all isomers exhibit a precursor ion at m/z 153 in negative ion mode, the resulting product ions and their relative abundances are unique to each structure. A common and significant fragmentation pathway for several isomers involves the loss of CO2 (44 Da) to produce a fragment ion at m/z 109.[1]

Table 1: Negative Ion ESI-MS/MS Fragmentation Data for Dihydroxybenzoic Acid Isomers

IsomerPrecursor Ion (m/z)Key Product Ions (m/z) and Tentative AssignmentsRelative Abundance (%)
2,3-DHBA 153109 ([M-H-CO₂]⁻) 107 ([M-H-H₂O-CO]⁻)Data not available Data not available
2,4-DHBA 153109 ([M-H-CO₂]⁻) Additional fragments may be presentData not available
2,5-DHBA 153109 ([M-H-CO₂]⁻) 135 ([M-H-H₂O]⁻) 79, 51, 41Data not available
2,6-DHBA 153109 ([M-H-CO₂]⁻) Additional fragments may be presentData not available
3,4-DHBA (Protocatechuic Acid) 153109 ([M-H-CO₂]⁻) 110 81100 ~20 ~12
3,5-DHBA 153109 ([M-H-CO₂]⁻) Additional fragments may be presentData not available

Note: The fragmentation of dihydroxybenzoic acid isomers can be influenced by the collision energy used. The data presented here is a summary from available literature and may vary between different experimental setups.

In positive ion mode, 2,3-DHBA and 2,5-DHBA show a protonated molecule at m/z 155 ([M+H]⁺).[2] Key fragments are observed at m/z 137 ([M+H-H₂O]⁺) and m/z 109 ([M+H-H₂O-CO]⁺), with varying abundances between the two isomers.[2]

Experimental Protocols

A robust and reproducible method for the analysis of DHBA isomers involves Ultra High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS).

Sample Preparation

A simple protein precipitation step is effective for plasma samples.[3]

  • To 200 µL of plasma, add 600 µL of acetonitrile.

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 12,000 rpm for 2 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

For other sample matrices, a standard stock solution of the DHBA isomers can be prepared in a suitable solvent such as methanol or acetonitrile.

Liquid Chromatography

Successful separation of all six DHBA isomers has been reported using a C18 stationary phase.[1] The following is a representative UHPLC method:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient tailored to resolve all six isomers. A typical starting point is 5% B, increasing to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

The reported elution order for the six isomers on a C18 column is: 3,5-DHBA, 3,4-DHBA, 2,5-DHBA, 2,6-DHBA, 2,4-DHBA, and 2,3-DHBA.[1]

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), negative and/or positive mode. Negative mode is often preferred for phenolic acids.

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Precursor Ion: m/z 153 (negative mode) or m/z 155 (positive mode).

  • Product Ions: Monitor for the characteristic fragment ions listed in Table 1.

  • Collision Energy: Optimize for each isomer to achieve the best fragmentation pattern for differentiation.

Experimental Workflow

The overall process for the mass spectral differentiation of dihydroxybenzoic acid isomers can be visualized as follows:

DHBA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction / Protein Precipitation Sample->Extraction LC_Separation Chromatographic Separation (HPLC/UHPLC) Extraction->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS1_Selection Precursor Ion Selection (m/z 153 or 155) MS_Ionization->MS1_Selection CID Collision-Induced Dissociation (CID) MS1_Selection->CID MS2_Detection Product Ion Detection CID->MS2_Detection Data_Acquisition Data Acquisition MS2_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Fragmentation_Analysis Fragmentation Pattern Analysis Peak_Integration->Fragmentation_Analysis Isomer_Identification Isomer Identification Fragmentation_Analysis->Isomer_Identification

Figure 1. Experimental workflow for DHBA isomer analysis.

Signaling Pathways and Logical Relationships

The differentiation of DHBA isomers is based on the principle that their distinct chemical structures lead to different fragmentation pathways in the gas phase. The position of the hydroxyl groups influences the stability of the precursor and product ions, resulting in unique mass spectra.

Fragmentation_Logic cluster_fragmentation Tandem Mass Spectrometry (MS/MS) DHBA_Isomers Dihydroxybenzoic Acid Isomers (Same m/z) Precursor_Ion Precursor Ion (e.g., [M-H]⁻ at m/z 153) DHBA_Isomers->Precursor_Ion CID Collision-Induced Dissociation Precursor_Ion->CID Product_Ions Unique Product Ion Spectra (Different m/z and/or abundances) CID->Product_Ions Isomer_Identification Isomer Identification Product_Ions->Isomer_Identification Structural Differentiation

References

Comparative Guide to Analytical Methods for 3,5-Dihydroxybenzoic Acid Quantification in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 3,5-Dihydroxybenzoic acid (3,5-DHBA) in human urine samples. 3,5-DHBA is a metabolite of alkylresorcinols and serves as a potential biomarker for whole-grain wheat and rye intake.[1][2] Its accurate measurement in urine is crucial for nutritional and clinical research. This document details a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, compares it with alternative techniques, and provides comprehensive experimental protocols.

LC-MS/MS Method for this compound Analysis

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Urine Sample Collection and Storage: Urine samples are collected in sterile containers and stored at -20°C or lower until analysis to prevent degradation of analytes.[5]

  • Enzymatic Hydrolysis: To measure total 3,5-DHBA (free and conjugated), enzymatic hydrolysis is performed. Urine samples are buffered to pH 5.0 and treated with β-glucuronidase/arylsulfatase.[6]

  • Solid-Phase Extraction (SPE):

    • Conditioning: C18 SPE cartridges are conditioned sequentially with methanol and deionized water.[7][8]

    • Loading: The hydrolyzed urine sample is loaded onto the conditioned cartridge.

    • Washing: The cartridge is washed with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: 3,5-DHBA is eluted with an appropriate volume of methanol or acetonitrile.[7][8]

    • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.[3]

  • Column: A reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is suitable for separating 3,5-DHBA from its isomers.[3][9] For this method, a C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is proposed.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute 3,5-DHBA, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in negative ion mode is optimal for acidic compounds like 3,5-DHBA.[3]

  • Multiple Reaction Monitoring (MRM): The quantification is performed using MRM by monitoring the transition of the precursor ion to a specific product ion.

    • Precursor Ion (Q1): m/z 153.

    • Product Ion (Q3): m/z 109 (corresponding to the loss of CO2).[3]

  • Source Parameters: Optimized for maximum signal intensity of 3,5-DHBA (e.g., capillary voltage, source temperature, gas flows).

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of the proposed LC-MS/MS method based on typical results for similar organic acid analyses in urine.[3][10]

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery85 - 110%
Matrix EffectMinimal with SPE

Comparison with Alternative Methods

While LC-MS/MS offers superior performance, other analytical techniques can also be employed for the determination of 3,5-DHBA, each with its own advantages and limitations.

FeatureLC-MS/MSHPLC-UVHigh-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation by chromatography, detection by mass spectrometry.Separation by chromatography, detection by UV absorbance.Separation on a thin layer, detection by colorimetry or UV.[7]
Selectivity Very High (mass-based detection).Moderate (risk of co-elution with isomers and interferences).[9]Moderate to High (can be improved with specific derivatization).[7]
Sensitivity Very High (ng/mL to pg/mL).[3]Low to Moderate (µg/mL).Moderate (mg/L to µg/L).[7]
Sample Throughput High (with automation).Moderate.High (multiple samples per plate).
Instrumentation Cost High.Moderate.Low.
Expertise Required High.Moderate.Moderate.
Quantitative Accuracy High.Moderate.Moderate.

Experimental Protocol: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Sample Preparation: Similar to LC-MS/MS, involving SPE for sample clean-up.

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: A mixed-mode, reversed-phase anion- and cation-exchange column can be used to achieve good separation of dihydroxybenzoic acid isomers.[9]

  • Mobile Phase: An isocratic or gradient elution with a buffered mobile phase (e.g., 20% acetonitrile with 15 mM ammonium formate, pH 3).[9]

  • Detection: UV detection at 255 nm.[9]

Experimental Protocol: High-Performance Thin-Layer Chromatography (HPTLC)

  • Sample Preparation: May involve SPE followed by a derivatization step to enhance detection.[7]

  • Chromatography: Samples are spotted on an HPTLC plate (e.g., RP-C18) and developed in a suitable mobile phase.[7]

  • Detection: The plate is dried, and the spots are visualized, for instance, through a colorimetric reaction (e.g., with Fast Blue B).[7] Quantification can be done using a densitometer or by image analysis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the different analytical methods.

cluster_LCMSMS LC-MS/MS Workflow Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LC Liquid Chromatography (LC) Separation SPE->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS Data Data Analysis MSMS->Data

Caption: LC-MS/MS experimental workflow for 3,5-DHBA analysis.

cluster_HPLCUV HPLC-UV Workflow Urine_UV Urine Sample SPE_UV Solid-Phase Extraction (SPE) Urine_UV->SPE_UV HPLC_UV HPLC Separation SPE_UV->HPLC_UV UV_Detect UV Detection HPLC_UV->UV_Detect Data_UV Data Analysis UV_Detect->Data_UV

Caption: HPLC-UV experimental workflow for 3,5-DHBA analysis.

cluster_HPTLC HPTLC Workflow Urine_TLC Urine Sample SPE_TLC Sample Preparation (SPE) Urine_TLC->SPE_TLC Spotting Spotting on HPTLC Plate SPE_TLC->Spotting Development Chromatographic Development Spotting->Development Detection_TLC Detection (e.g., Colorimetry) Development->Detection_TLC Analysis_TLC Densitometry/Image Analysis Detection_TLC->Analysis_TLC

Caption: HPTLC experimental workflow for 3,5-DHBA analysis.

Conclusion

The choice of analytical method for the quantification of this compound in urine depends on the specific requirements of the study. For high-throughput, sensitive, and highly selective analysis, the proposed LC-MS/MS method is the most suitable approach. HPLC-UV offers a cost-effective alternative when the highest sensitivity is not required, provided that chromatographic separation from potential interferences is achieved. HPTLC is a viable option for screening purposes and in settings with limited access to more sophisticated instrumentation. This guide provides the necessary details for researchers to select and implement the most appropriate method for their needs.

References

Comparative Binding Affinity of 3,5-Dihydroxybenzoic Acid to Target Receptors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of 3,5-Dihydroxybenzoic acid (3,5-DHBA) to its primary biological targets, the Hydroxycarboxylic Acid Receptor 1 (HCA1) and Tyrosine Phenol-lyase (TPL). The performance of 3,5-DHBA is objectively compared with alternative ligands, supported by experimental data to aid in research and drug development endeavors.

Data Presentation: Quantitative Comparison of Binding Affinities

The binding affinities of 3,5-DHBA and its alternatives are summarized below. For the HCA1 receptor, a G-protein coupled receptor, binding affinity is presented as the half-maximal effective concentration (EC50) from functional assays measuring cAMP inhibition. For the enzyme Tyrosine Phenol-lyase, the inhibitory constant (Ki) is used to represent binding affinity.

Table 1: Comparative Binding Affinity for Hydroxycarboxylic Acid Receptor 1 (HCA1)

CompoundReceptorParameterValue (µM)Comments
This compound (3,5-DHBA) HCA1 (GPR81)EC50~150[1][2]Selective agonist for HCA1.[1][3]
3-Hydroxybenzoic acid (3-HBA)HCA1 (GPR81)EC50~186[4]Agonist for both HCA1 and HCA2.[4]
L-Lactic acidHCA1 (GPR81)EC501,000 - 5,000[5]Endogenous agonist.[5]
3-Chloro-5-hydroxybenzoic acidHCA1 (GPR81)EC50~16[5]A potent synthetic agonist.
Compound 2HCA1 (GPR81)EC50~0.05[5]A highly potent synthetic agonist.
AZ2HCA1 (GPR81)EC50~0.07 - 0.18[5]A potent synthetic agonist.

Table 2: Comparative Binding Affinity for Tyrosine Phenol-lyase (TPL)

CompoundTargetParameterValue (µM)Comments
This compound (3,5-DHBA) Tyrosine Phenol-lyase (TPL)Ki25.7[6]Competitive inhibitor.[6]
QuercetinTyrosine Phenol-lyase (TPL)Ki19.9[7]A potent dietary polyphenol inhibitor.[7]
2-Aza-L-tyrosineTyrosine Phenol-lyase (TPL)Ki135[8]Competitive inhibitor.[8]
3-Aza-L-tyrosineTyrosine Phenol-lyase (TPL)Ki3,400[8]Competitive inhibitor.[8]
HomotyrosineTyrosine Phenol-lyase (TPL)Ki800 - 1,500[9][10]Competitive inhibitor.[9][10]
BishomotyrosineTyrosine Phenol-lyase (TPL)Ki800 - 1,500[9][10]Competitive inhibitor.[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for determining GPCR activation and enzyme inhibition.

Protocol 1: Determination of HCA1 Receptor Activation (cAMP Assay)

This protocol outlines a typical in vitro functional assay to determine the EC50 value of a compound for the HCA1 receptor by measuring the inhibition of cyclic AMP (cAMP) accumulation.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells stably expressing the human HCA1 receptor are cultured in appropriate media (e.g., DMEM or Ham's F-12) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates and grown to 80-90% confluency.

2. Assay Procedure:

  • The growth medium is removed, and cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES).

  • Cells are then incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.[11]

  • Varying concentrations of the test compound (e.g., 3,5-DHBA) are added to the wells.

  • Forskolin (an adenylyl cyclase activator, typically at 5 µM) is added to all wells except the negative control to stimulate cAMP production.

  • The plate is incubated for 15-30 minutes at 37°C.

3. cAMP Measurement:

  • The reaction is stopped by lysing the cells.

  • The intracellular cAMP concentration is determined using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

  • The raw data (e.g., fluorescence ratio or absorbance) is converted to cAMP concentrations using a standard curve.

  • The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of the test compound.

  • The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Determination of Tyrosine Phenol-lyase (TPL) Inhibition (Enzyme Activity Assay)

This protocol describes a typical in vitro enzyme assay to determine the Ki value of a compound for TPL.

1. Enzyme and Substrate Preparation:

  • Recombinant TPL from a bacterial source (e.g., Citrobacter freundii) is purified.

  • A stock solution of the substrate, L-tyrosine, is prepared in an appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • Each well contains the assay buffer, a fixed concentration of TPL enzyme, and varying concentrations of the inhibitor (e.g., 3,5-DHBA).

  • The mixture is pre-incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is initiated by adding varying concentrations of the substrate, L-tyrosine.

  • The rate of phenol production is monitored over time by measuring the increase in absorbance at a specific wavelength (e.g., 270 nm for phenol). Alternatively, a coupled-enzyme assay can be used to detect one of the reaction products.

3. Data Analysis:

  • The initial reaction velocities (rates) are calculated from the linear portion of the progress curves.

  • To determine the mode of inhibition and the Ki value, the data is analyzed using graphical methods such as a Lineweaver-Burk or Dixon plot.

  • For competitive inhibition, the Ki is calculated from the equation: Apparent Km = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration. Non-linear regression analysis of the velocity data against substrate and inhibitor concentrations can also be used to determine the Ki value.

Mandatory Visualization

Signaling Pathway of HCA1 Receptor Activation

The following diagram illustrates the signaling cascade initiated by the activation of the HCA1 receptor.

HCA1_Signaling_Pathway cluster_membrane Plasma Membrane 3_5_DHBA 3,5-DHBA / Lactate HCA1 HCA1 Receptor (GPR81) 3_5_DHBA->HCA1 Binds G_Protein Gi/o Protein HCA1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Inhibition of Lipolysis cAMP->Response Leads to

Caption: HCA1 receptor signaling pathway upon agonist binding.

General Experimental Workflow for Determining Binding Affinity

The diagram below outlines a generalized workflow for determining the binding affinity of a compound to its target receptor.

Binding_Affinity_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Prepare Test Compound (e.g., 3,5-DHBA) Incubation Incubate Compound with Target Compound->Incubation Target Prepare Target (Receptor/Enzyme) Target->Incubation Detection Detect Binding/ Activity Incubation->Detection Data Generate Dose- Response Curve Detection->Data Calculation Calculate Affinity (EC50, Ki, Kd) Data->Calculation

Caption: A generalized workflow for binding affinity determination.

References

Safety Operating Guide

Proper Disposal of 3,5-Dihydroxybenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Dihydroxybenzoic Acid, building on our commitment to support your work beyond the product itself.

I. Immediate Safety Precautions and Hazard Identification

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound.

Hazard Classification:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Combustible Dust: May form combustible dust concentrations in air.[2][4]

All personnel handling this chemical for disposal must be familiar with the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).

II. Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound during disposal procedures.

Body PartProtection TypeStandard/Specification
Eyes/Face Safety glasses with side-shields or gogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)[2][3]
Hands Protective gloves (e.g., Nitrile rubber)Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
Body Impervious clothing/lab coatThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
Respiratory Particulate filter respiratorFor nuisance exposures use type P95 (US) or type P1 (EU EN 143). For higher-level protection, use appropriate certified respirators.[3][5]

III. Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Unused Product: If the this compound is in its original, uncontaminated state, it may be eligible for recycling. Consult with your institution's environmental health and safety (EHS) office or the manufacturer for recycling options.[6]

  • Contaminated Product/Residue: Any this compound that is a byproduct of an experiment, contaminated, or a residue from a spill cleanup is considered chemical waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It is incompatible with strong oxidizing agents and strong bases.[2][7]

Step 2: Waste Collection and Storage

  • Container: Place the waste in a suitable, clearly labeled, and tightly closed container to await disposal.[5] The container should be made of a material compatible with the chemical, such as polyethylene or polypropylene.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any known hazard information.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

Step 3: Accidental Spill Cleanup In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, clean up the spill.

  • For solid spills: Avoid generating dust.[6] Gently sweep or shovel the material into a suitable container for disposal.[2][5] A HEPA-filter vacuum can also be used for cleanup.[9]

  • Environmental Protection: Do not allow the chemical to enter drains, sewers, or waterways.[1][3][6] If contamination of drains or waterways occurs, immediately notify the appropriate emergency services.[6]

Step 4: Final Disposal

  • Professional Disposal: The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[2][4][5]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[10] Contact your institution's EHS office or the relevant environmental protection agency for specific guidance and to arrange for waste pickup.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal substance_state Is the substance unused and uncontaminated? start->substance_state recycle Consult EHS/manufacturer for recycling options substance_state->recycle Yes waste Treat as Chemical Waste substance_state->waste No end End of Disposal Process recycle->end spill Is this a spill cleanup? waste->spill collect_spill Follow Spill Cleanup Protocol: - Wear appropriate PPE - Avoid dust generation - Shovel into a suitable container spill->collect_spill Yes collect_waste Collect in a labeled, sealed container spill->collect_waste No storage Store in a cool, dry, well-ventilated area away from incompatibles collect_spill->storage collect_waste->storage dispose Arrange for pickup by an approved hazardous waste disposal company storage->dispose dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,5-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety protocols, operational procedures, and disposal plans for the handling of 3,5-Dihydroxybenzoic Acid, tailored for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on potential exposure scenarios.

Exposure Scenario Eye/Face Protection Skin Protection Respiratory Protection
Handling Solid Powder (e.g., weighing, transferring) Tightly sealing safety goggles or a face shield.[1]Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][2][3][4][5]A NIOSH/MSHA approved air-purifying respirator with a particulate filter (e.g., P95 or P1) should be used, especially if dust is generated.[2][4][6]
Working with Solutions Chemical safety goggles.[2]Appropriate chemical-resistant gloves and a lab coat.[2][3][5]Not generally required if working in a well-ventilated area or a fume hood.
Accidental Spills Chemical safety goggles and a face shield.[1]Chemical-resistant gloves, protective clothing, and boots.For large spills or in poorly ventilated areas, a NIOSH/MSHA approved respirator with an organic vapor cartridge or a self-contained breathing apparatus may be necessary.[1][2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of local exhaust ventilation is recommended to control airborne dust.[2][4][6]

  • Hygiene: Wash hands thoroughly after handling.[2][3][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Keep away from strong oxidizing agents and strong bases.[2][3]

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2][3][7] Avoid generating dust.[2][3][7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal:

  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.[6] It is recommended to consult with a licensed professional waste disposal service. Contaminated packaging should be treated as the chemical itself.[4]

Visualizing the Safety and Disposal Workflow

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

G start Start: Handling this compound assess_task Assess Task (e.g., Weighing, Dissolving) start->assess_task select_ppe Select Appropriate PPE (See Table) assess_task->select_ppe handling_procedure Follow Safe Handling Procedures - Use in well-ventilated area - Avoid dust generation - Practice good hygiene select_ppe->handling_procedure spill_check Spill Occurred? handling_procedure->spill_check spill_protocol Execute Spill Management Protocol 1. Evacuate & Ventilate 2. Contain Spill 3. Decontaminate Area spill_check->spill_protocol Yes waste_generation Generate Waste? spill_check->waste_generation No spill_protocol->waste_generation disposal_protocol Follow Disposal Protocol - Use labeled, sealed containers - Consult licensed disposal service - Adhere to regulations waste_generation->disposal_protocol Yes end End of Process waste_generation->end No disposal_protocol->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydroxybenzoic Acid
Reactant of Route 2
3,5-Dihydroxybenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.